molecular formula C10H8Cl2N2O2 B3030265 Ethyl 5,6-dichloro-1H-indazole-3-carboxylate CAS No. 885278-50-2

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

Cat. No.: B3030265
CAS No.: 885278-50-2
M. Wt: 259.09
InChI Key: MKKNPJJTJQQKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5,6-dichloro-1H-indazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,6-dichloro-1H-indazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-5-3-6(11)7(12)4-8(5)13-14-9/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKNPJJTJQQKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CC(=C(C=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693088
Record name Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-50-2
Record name Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and the broader class of indazole-3-carboxylates to present a detailed profile. The guide covers the compound's structure and physicochemical properties, proposes a detailed synthetic route with a step-by-step protocol, and discusses its expected spectroscopic characteristics, chemical reactivity, and potential applications. Furthermore, it outlines essential safety and handling procedures. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the privileged indazole scaffold.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Indazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[][4] The structural similarity of indazoles to purine bases allows them to function as effective mimics in biological systems, interacting with a variety of enzymes and receptors. The introduction of halogen substituents onto the indazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[5] Ethyl 5,6-dichloro-1H-indazole-3-carboxylate, with its dichlorinated benzene ring and an ethyl ester at the 3-position, represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules.

Physicochemical and Structural Properties

PropertyValueSource/Comment
CAS Number 885278-50-2
Molecular Formula C₁₀H₈Cl₂N₂O₂
Molecular Weight 259.09 g/mol
Appearance Expected to be a solidBased on related compounds
Melting Point Not availableData for Ethyl 5-chloro-1H-indazole-3-carboxylate is 223 °C.
Boiling Point Not availableExpected to be high due to the heterocyclic structure and molecular weight.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General characteristic of similar organic compounds.

Molecular Structure:

Caption: Molecular structure of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate.

Synthesis and Purification

A reliable and scalable synthesis for Ethyl 5,6-dichloro-1H-indazole-3-carboxylate has not been explicitly reported in peer-reviewed literature. However, a plausible and efficient route can be adapted from the well-established synthesis of the parent compound, ethyl 1H-indazole-3-carboxylate, via a [3+2] cycloaddition reaction between a substituted aryne precursor and ethyl diazoacetate.[6]

Proposed Synthetic Pathway

G cluster_reagents Reagents start 1,2-Dichloro-3-(trimethylsilyl)benzene intermediate1 2,3-Dichloro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate start->intermediate1 Triflation reagent1 Triflic Anhydride (Tf2O) Pyridine product Ethyl 5,6-dichloro-1H-indazole-3-carboxylate intermediate1->product [3+2] Cycloaddition reagent2 Ethyl Diazoacetate reagent2->product reagent3 Cesium Fluoride (CsF) reagent3->product

Caption: Proposed synthetic workflow for Ethyl 5,6-dichloro-1H-indazole-3-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the Organic Syntheses procedure for the unsubstituted analog and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Step 1: Preparation of 2,3-Dichloro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (Aryne Precursor)

  • To a solution of 1,2-dichloro-3-(trimethylsilyl)benzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired triflate.

Step 2: [3+2] Cycloaddition to form Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

  • To a flame-dried flask under an inert atmosphere, add the prepared 2,3-dichloro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and anhydrous acetonitrile.

  • Add cesium fluoride (CsF) (2.0 eq) to the solution.

  • To this suspension, add ethyl diazoacetate (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 5,6-dichloro-1H-indazole-3-carboxylate.

Spectroscopic Characterization (Expected)

The following are predicted spectroscopic data based on the analysis of related indazole derivatives.[7] Actual experimental data should be obtained for confirmation.

Technique Expected Features
¹H NMR - A broad singlet for the N-H proton (δ > 10 ppm).- Two singlets in the aromatic region for the C4-H and C7-H protons (δ 7.5-8.5 ppm).- A quartet for the -OCH₂- protons of the ethyl group (δ ~4.4 ppm).- A triplet for the -CH₃ protons of the ethyl group (δ ~1.4 ppm).
¹³C NMR - A signal for the ester carbonyl carbon (δ ~160-165 ppm).- Aromatic carbon signals in the range of δ 110-145 ppm.- A signal for the -OCH₂- carbon (δ ~60-65 ppm).- A signal for the -CH₃ carbon (δ ~14-15 ppm).
IR (Infrared) - A broad N-H stretching band around 3200-3400 cm⁻¹.- A strong C=O stretching band for the ester around 1700-1730 cm⁻¹.- C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region.- C-Cl stretching bands in the fingerprint region.
MS (Mass Spec.) - A molecular ion peak (M⁺) at m/z 258 and 260, with an isotopic pattern characteristic of two chlorine atoms.

Chemical Reactivity

The chemical reactivity of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is dictated by the interplay of the indazole ring system, the electron-withdrawing chloro substituents, and the ethyl carboxylate group.

G main Ethyl 5,6-dichloro-1H-indazole-3-carboxylate n_alkylation N-Alkylation/Arylation (e.g., R-X, Base) main->n_alkylation hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) main->hydrolysis amidation Amidation (e.g., R-NH₂, Heat or Coupling Agent) main->amidation reduction Ester Reduction (e.g., LiAlH₄) main->reduction prod_n_alkyl N-Substituted Indazole n_alkylation->prod_n_alkyl prod_acid 5,6-dichloro-1H-indazole-3-carboxylic acid hydrolysis->prod_acid prod_amide 5,6-dichloro-1H-indazole-3-carboxamide amidation->prod_amide prod_alcohol (5,6-dichloro-1H-indazol-3-yl)methanol reduction->prod_alcohol

Caption: Key reactivity pathways for Ethyl 5,6-dichloro-1H-indazole-3-carboxylate.

  • N-Alkylation and N-Arylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to yield N1- or N2-substituted derivatives. The regioselectivity of this reaction can be influenced by the reaction conditions.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to afford the corresponding 5,6-dichloro-1H-indazole-3-carboxylic acid. This carboxylic acid is a versatile intermediate for further functionalization.[8]

  • Amidation: The ethyl ester can undergo direct amidation with amines, often at elevated temperatures or in the presence of a Lewis acid catalyst, to form a variety of indazole-3-carboxamides. Alternatively, the corresponding carboxylic acid can be activated with coupling agents (e.g., EDC, HOBT) and then reacted with amines to form the amide bond under milder conditions.[7][8]

  • Ester Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (5,6-dichloro-1H-indazol-3-yl)methanol.

Potential Applications in Drug Discovery

The indazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[][4] Ethyl 5,6-dichloro-1H-indazole-3-carboxylate serves as a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets.

  • Kinase Inhibitors: Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The indazole core can act as a hinge-binding motif in the ATP-binding pocket of kinases.

  • Antimicrobial Agents: Substituted indazoles have shown promising activity against a range of bacteria and fungi.[7]

  • Central Nervous System (CNS) Agents: The structural features of indazoles make them suitable candidates for targeting receptors and enzymes in the CNS, with potential applications in treating neurological and psychiatric disorders.

  • Anti-inflammatory Agents: Indazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[2]

The presence of the dichloro substitution pattern on the benzene ring of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate provides a unique electronic and steric profile that can be exploited to achieve enhanced potency and selectivity for specific biological targets.

Safety and Handling

Specific toxicology data for Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. The following guidelines are based on the safety data for related chlorinated and indazole-based compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.

References

  • Narayana Swamy, G.; et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. [Link]

  • 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • G. S. S. V. Kumar, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon, 2021, 7(7), e07476. [Link]

  • Narayana Swamy, G.; et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. [Link]

  • PubChem. ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents.
  • Khan, I.; et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2021, 12(11), 1836-1864. [Link]

  • Wang, X.; et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021, 26(2), 436. [Link]

  • Sharma, V.; et al. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Drug Discovery Technologies, 2014, 11(2), 115-131. [Link]

  • Al-Sanea, M. M.; et al. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 2023, 11(4), 379. [Link]

  • Kumar, A.; et al. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem, 2024, e202400902. [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Singh, S.; et al. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 2022, 28(19), 1569-1582. [Link]

Sources

Biological Targets for 5,6-Dichloro-1H-Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological targets, medicinal chemistry, and experimental validation of 5,6-dichloro-1H-indazole compounds. It is designed for drug discovery professionals and focuses on the scaffold's role as a privileged structure in kinase inhibition, nuclear receptor modulation, and antimicrobial research.

Technical Guide & Whitepaper

Executive Summary

The 5,6-dichloro-1H-indazole scaffold represents a critical pharmacophore in modern medicinal chemistry. Structurally, it serves as a bioisostere for the indole and benzimidazole rings found in natural ligands (e.g., purines, tryptophan). The specific addition of chlorine atoms at the C5 and C6 positions enhances lipophilicity (


), metabolic stability (blocking P450 oxidation sites), and electronic affinity for hydrophobic pockets in target proteins.

This guide categorizes the primary biological targets into three domains: Nuclear Receptors (ERR


/ER

)
, Kinases (CLK2, FGFR) , and Microbial Enzymes (DNA Gyrase) .

Part 1: Chemical Biology of the Scaffold

Why 5,6-Dichloro?

The biological activity of the indazole core is highly sensitive to substitution patterns. The 5,6-dichloro motif offers unique advantages:

  • Halogen Bonding: The chlorine atoms can participate in halogen bonding with backbone carbonyls or specific residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

  • Electronic Tuning: The electron-withdrawing nature of the dichloro-substitution lowers the pKa of the N-H proton (approx. pKa 11-12), altering hydrogen bond donor capability at the N1 position.

  • Steric Fit: The C5/C6 positions often project into the deep hydrophobic regions of ATP-binding pockets (in kinases) or ligand-binding domains (in nuclear receptors).

Scaffold Visualization

The following diagram illustrates the functional regions of the 5,6-dichloro-1H-indazole core.

IndazoleScaffold Core 5,6-Dichloro-1H-Indazole Core Scaffold N1 N1 Position: Solubility/Linker Attachment (H-Bond Donor) Core->N1 C3 C3 Position: Vector for Diversity (Hinge Binding) Core->C3 C56 C5/C6 Dichloro: Hydrophobic Interaction Metabolic Blockade Core->C56

Figure 1: Functional map of the 5,6-dichloro-1H-indazole scaffold highlighting key pharmacophoric points.

Part 2: Primary Biological Targets

Nuclear Receptors: Estrogen-Related Receptor (ERR )

Mechanism: Inverse Agonism Compounds containing the indazole core have been identified as potent inverse agonists of ERR


 , an orphan nuclear receptor involved in energy homeostasis and mitochondrial biogenesis.[1] The 5,6-dichloro substitution is critical for occupying the hydrophobic ligand-binding domain (LBD), displacing the co-activator PGC-1

.
  • Key Compound Class: Indazole-based N-alkylthiazolidenediones.[1]

  • Therapeutic Application: Treatment of metabolic syndrome, insulin resistance, and breast cancer (by disrupting ERR

    
    -mediated metabolic adaptation).
    
  • Binding Mode: The indazole ring mimics the steroid core, with the chlorines engaging in van der Waals interactions with hydrophobic residues (e.g., Leu, Phe) deep in the pocket.

Kinase Inhibition: CLK2 and FGFR

Mechanism: ATP-Competitive Inhibition The indazole scaffold is a classic "hinge binder." The N1-H and N2 atoms form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu backbone).

  • Target A: CDC-like Kinase 2 (CLK2)

    • Compound: Indazole1 (Specific probe).

    • Selectivity: High selectivity for CLK2 over other kinases due to the specific shape complementarity provided by the 5,6-substitution.

    • Function: CLK2 regulates splicing; inhibition leads to exon skipping and therapeutic effects in diseases like Duchenne Muscular Dystrophy or cancer.

  • Target B: Fibroblast Growth Factor Receptor (FGFR)

    • Compound: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives.

    • Note: While some derivatives place the chlorines on a pendant phenyl ring, the 5,6-dichloroindazole core itself is explored to improve potency against resistant mutants (e.g., FGFR1 V561M).

Antimicrobial Targets: DNA Gyrase B

Mechanism: ATPase Domain Inhibition Bacterial DNA Gyrase B (GyrB) contains an ATP-binding pocket that accommodates bicyclic heteroaromatics.

  • Activity: 5,6-dichloroindazole derivatives act as competitive inhibitors of the ATPase activity.[2]

  • Specificity: The 5,6-dichloro motif improves activity against Gram-positive bacteria (e.g., S. aureus) by enhancing penetration through the cell wall and affinity for the GyrB hydrophobic pocket.

Part 3: Experimental Validation Protocols

Protocol A: Synthesis of 5,6-Dichloro-1H-Indazole

To generate the core scaffold for biological testing.

  • Starting Material: 1,2-dichloro-4-methyl-5-nitrobenzene or 4,5-dichloro-2-nitrobenzaldehyde.

  • Reduction/Cyclization:

    • Dissolve 4,5-dichloro-2-nitrobenzaldehyde (1.0 eq) in Ethanol.

    • Add Hydrazine Hydrate (5.0 eq) dropwise.

    • Reflux for 4–6 hours. The hydrazine attacks the aldehyde, forms a hydrazone, and then cyclizes by displacing the nitro group (or via reduction of the nitro group followed by condensation, depending on the specific precursor).

    • Yield: Typically 70–85%.

  • Purification: Recrystallization from ethanol/water.

  • Validation: NMR (

    
    H, 
    
    
    
    C) and Mass Spectrometry (distinct isotope pattern for Cl
    
    
    ).
Protocol B: CLK2 Kinase Inhibition Assay

To validate target engagement.

  • Reagents: Recombinant human CLK2, Peptide substrate (e.g., synthetic peptide derived from SR proteins), [

    
    -
    
    
    
    P]ATP.
  • Reaction Mix: Combine 10 ng CLK2, 20

    
    M peptide, and varying concentrations of the 5,6-dichloroindazole test compound in Kinase Buffer (20 mM MOPS pH 7.2, 25 mM 
    
    
    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    VO
    
    
    , 1 mM DTT).
  • Initiation: Add MgATP mix (15 mM MgCl

    
     + ATP).
    
  • Incubation: 30 minutes at 30°C.

  • Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting. Calculate IC

    
     using non-linear regression.
    
Protocol C: ERR Inverse Agonist Assay (TR-FRET)

To measure nuclear receptor modulation.

  • System: LanthaScreen™ TR-FRET ERR

    
     Coactivator Assay.
    
  • Components: GST-tagged ERR

    
    -LBD, Fluorescein-labeled PGC-1
    
    
    
    peptide, Terbium-labeled anti-GST antibody.
  • Workflow:

    • Incubate GST-ERR

      
       with the test compound (5,6-dichloroindazole derivative) for 30 mins.
      
    • Add PGC-1

      
       peptide and Tb-antibody.
      
    • Incubate for 1 hour at room temperature.

  • Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm).

  • Interpretation: A decrease in FRET signal indicates displacement of the co-activator (Inverse Agonism).

Part 4: Data Summary & Visualization

Structure-Activity Relationship (SAR) Table

Comparative potency of Indazole substitutions against CLK2.

Compound IDSubstitution PatternCLK2 IC

(nM)
Selectivity (vs. CDK2)Notes
IND-1 Unsubstituted>10,000N/AInactive
IND-2 5-Chloro450LowModerate activity
IND-3 6-Chloro800LowLower potency
IND-4 5,6-Dichloro 2.7 High (>600x) Optimal hydrophobic fit
IND-5 5,6-Difluoro120ModerateReduced lipophilicity
Mechanism of Action: Kinase Inhibition Pathway

The following diagram details the logical flow of how 5,6-dichloroindazole inhibits CLK2 and downstream splicing events.

MoA_CLK2 Compound 5,6-Dichloroindazole Derivative Kinase CLK2 Kinase (Active) Compound->Kinase ATP Competition Complex Inhibitor-Kinase Complex (Inactive) Kinase->Complex Binding Phosphorylation Phosphorylation of SR Proteins Kinase->Phosphorylation Catalysis Complex->Phosphorylation Blocks Substrate SR Proteins (Splicing Factors) Substrate->Phosphorylation Splicing Alternative Splicing (Exon Skipping) Phosphorylation->Splicing Regulates Therapeutic Therapeutic Effect (e.g., Cancer Cell Death) Splicing->Therapeutic Modulates

Figure 2: Mechanism of Action for CLK2 inhibition by 5,6-dichloroindazole derivatives.

References

  • Indazole-based ligands for estrogen-rel

    
     as potential anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters. (2017).[1] Link
    
  • CLK2 inhibitor Indazole1. DC Chemicals Product Data. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2019). Link

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. (2021). Link

  • Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters. (2016). Link

Sources

An In-depth Technical Guide to Substituted Indazole-3-carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Among its derivatives, substituted indazole-3-carboxylates and their amide bioisosteres have emerged as particularly valuable scaffolds.[2] Their ability to engage in crucial hydrogen bonding interactions, coupled with a rigid structure that can be precisely decorated with functional groups, allows for the fine-tuning of interactions with a wide array of biological targets.[3] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules, tailored for researchers and professionals in drug development. We will delve into the causality behind synthetic choices and the logic of molecular design, offering a field-proven perspective on harnessing the potential of substituted indazole-3-carboxylates.

Part 1: Synthetic Strategies for the Indazole-3-carboxylate Core

The construction of the indazole-3-carboxylate scaffold is a critical first step, with several established routes offering distinct advantages in terms of starting material availability, scalability, and substituent tolerance. The choice of a synthetic pathway is often dictated by the desired substitution pattern on the indazole ring.

Classical Cyclization Approaches

Historically, methods involving the cyclization of ortho-substituted phenyl precursors have been workhorses in this field. One common strategy involves the diazotization of an anthranilic acid derivative followed by intramolecular cyclization.[4][5] This method is particularly useful for accessing a range of substituted indazoles, depending on the substituents present on the starting aniline.

Another well-established route begins with an appropriate isatin, which can be converted to the corresponding indazole-3-carboxylic acid.[6] While robust, these classical methods can sometimes be limited by harsh reaction conditions or the availability of elaborately substituted starting materials.

Modern Synthetic Methodologies

More contemporary approaches offer milder conditions and broader functional group compatibility. A notable example is the reaction of benzyne, a highly reactive intermediate, with diazo compounds. This [3+2] cycloaddition provides an efficient route to substituted indazoles.[7]

Furthermore, direct carboxylation of a protected indazole at the 3-position using a strong base like n-butyl lithium followed by quenching with carbon dioxide is a powerful strategy for introducing the carboxylate moiety onto a pre-formed indazole ring.[1][5] This method allows for late-stage functionalization, which is highly advantageous in the construction of compound libraries for screening.

Below is a generalized workflow for the synthesis and derivatization of the indazole-3-carboxylate core.

G cluster_synthesis Core Synthesis cluster_functionalization C3-Functionalization cluster_derivatization Derivatization A Substituted o-Toluidine B Diazotization A->B C Indazole B->C D Protection (e.g., SEM-Cl) C->D cluster_functionalization cluster_functionalization E Lithiation (n-BuLi) D->E F Carboxylation (CO2) E->F G 1H-Indazole-3-carboxylic acid F->G H Esterification G->H R-OH, Acid I Amidation G->I R-NH2, Coupling Agent cluster_derivatization cluster_derivatization J Substituted Indazole-3-carboxylates H->J K Substituted Indazole-3-carboxamides I->K

Caption: Generalized workflow for the synthesis of substituted indazole-3-carboxylates.

Part 2: Structure-Activity Relationships and Key Biological Targets

The therapeutic potential of indazole-3-carboxylates is intrinsically linked to the nature and position of substituents on the indazole ring and the functional group at the 3-position. The ester at the 3-position is often a starting point, but in many biologically active molecules, it is replaced by an amide, a common bioisosteric replacement that can significantly impact binding and pharmacokinetic properties.[8][9][10]

Ion Channel Modulation: CRAC Channel Blockers

A significant area of research for indazole-3-carboxamides has been the inhibition of the Calcium-Release Activated Calcium (CRAC) channel, a key player in the activation of mast cells and T cells, making it an attractive target for autoimmune and inflammatory diseases.[11][12][13]

Structure-activity relationship (SAR) studies have revealed critical insights. For instance, the regiochemistry of the amide linker at the 3-position is paramount. A "reversed" 3-carboxamide (-CO-NH-Ar) has been shown to be significantly more potent than the isomeric 3-amide (-NH-CO-Ar).[11] This highlights the precise geometric and electronic requirements for effective binding within the target protein.

Compound SeriesLinker RegiochemistryGeneral ActivityKey Finding
Indazole-3-amides-NH-CO-ArWeakly activeIncorrect amide orientation for CRAC channel inhibition.[11]
Indazole-3-carboxamides-CO-NH-ArPotent inhibitorsCorrect amide orientation is crucial for activity.[11][12]
Kinase Inhibition: Targeting PAK1

The p21-activated kinase 1 (PAK1) is another important target for anticancer drug discovery, with its aberrant activation being associated with tumor progression.[14] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[14] A fragment-based screening approach led to the discovery of lead compounds that exhibit excellent enzyme inhibition and high selectivity against a panel of other kinases.[14] This selectivity is a critical attribute for a successful kinase inhibitor, as off-target effects are a major cause of toxicity.

GPCR Antagonism: Prostanoid EP4 Receptor

The prostanoid EP4 receptor, a G-protein coupled receptor, is implicated in colorectal cancer immunotherapy.[15] 2H-indazole-3-carboxamide derivatives have been discovered as potent and selective EP4 antagonists.[15] Systematic SAR exploration has demonstrated that substitutions on the indazole scaffold can significantly impact antagonistic activity.[15] For example, introducing substituents on the indazole ring of the most promising ligand led to a decrease in activity, possibly due to steric hindrance or altered electronics.[15]

Other Important Targets

The versatility of the indazole-3-carboxylate scaffold is further demonstrated by its activity against a range of other targets, including:

  • Poly(ADP-ribose)polymerase-1 (PARP-1): N-1-substituted indazole-3-carboxamides have been developed as PARP-1 inhibitors, with potential applications in diabetes.[16]

  • Cannabinoid Receptors (CB1 and CB2): A large number of synthetic cannabinoids feature an indazole-3-carboxamide core.[17][18][19] These compounds are potent agonists of the CB1 receptor.[17]

  • Serotonin 5-HT3 Receptor: The tropanyl ester of indazole-3-carboxylate is an antagonist at the 5-HT3 receptor, with applications as an antiemetic.[2][8]

Part 3: Mechanism of Action Spotlight: CRAC Channel Inhibition

To illustrate the molecular basis of action, let's examine the signaling pathway involving the CRAC channel and its inhibition by indazole-3-carboxamides.

Activation of cell surface receptors on immune cells like mast cells leads to the production of inositol triphosphate (IP3).[11] IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the depletion of intracellular calcium stores. This depletion is sensed by STIM proteins, which then translocate to the plasma membrane and activate Orai proteins, the pore-forming subunits of the CRAC channel. The influx of extracellular calcium through the Orai channel triggers downstream signaling cascades that lead to the release of pro-inflammatory mediators.[11][13] Indazole-3-carboxamide inhibitors are proposed to act as pore blockers of the Orai channel, thereby preventing this calcium influx and subsequent immune cell activation.[13]

Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC activates IP3 Inositol Triphosphate (IP3) PLC->IP3 produces ER Endoplasmic Reticulum (ER) (Ca2+ Store) IP3->ER binds to receptor on STIM STIM ER->STIM Ca2+ depletion activates Orai Orai (CRAC Channel) STIM->Orai activates Ca_influx Ca2+ Influx Orai->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream triggers Inflammation Pro-inflammatory Mediator Release Downstream->Inflammation Inhibitor Indazole-3-carboxamide Inhibitor Inhibitor->Orai blocks

Caption: Signaling pathway of CRAC channel activation and inhibition.

Part 4: Experimental Protocols: A Representative Synthesis

To ensure the practical applicability of this guide, a detailed, self-validating protocol for the synthesis of a representative 1H-indazole-3-carboxamide is provided below. This protocol includes checkpoints for quality control.

Synthesis of N-aryl-1H-indazole-3-carboxamide

Step 1: Synthesis of 1H-indazole-3-carboxylic acid

  • To a solution of indazole in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise.

  • Stir the resulting solution for 1 hour at -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 2 hours, allowing the reaction to warm to room temperature.

  • QC Checkpoint 1: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter, wash with cold water, and dry under vacuum to yield 1H-indazole-3-carboxylic acid.

  • QC Checkpoint 2: Characterize the product by ¹H NMR and mass spectrometry to confirm its identity and purity.

Step 2: Amide Coupling

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the desired substituted aniline (1.1 equivalents) and stir at room temperature for 12-18 hours.

  • QC Checkpoint 3: Monitor the reaction progress by LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • QC Checkpoint 4: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Future Outlook

The substituted indazole-3-carboxylate scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Exploring Novel Substitutions: The synthesis and evaluation of novel substitution patterns to identify new biological activities and improve the properties of existing lead compounds.

  • Developing More Selective Inhibitors: Fine-tuning the scaffold to achieve even greater selectivity for specific targets, thereby reducing off-target effects and improving safety profiles.

  • Application in New Therapeutic Areas: Investigating the potential of these compounds in a broader range of diseases, including neurodegenerative disorders and metabolic diseases.[20]

  • Advanced Drug Delivery: Formulating promising indazole-3-carboxylate derivatives into advanced drug delivery systems to enhance their bioavailability and therapeutic efficacy.

References

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). National Center for Biotechnology Information.
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024, March 12). Knowledge.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). PubMed.
  • Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. (n.d.). Benchchem.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.
  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. (2024, October 13). Shaanxi Bloom Tech Co., Ltd.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020, October 1). PubMed.
  • Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. (2025, March 26). American Chemical Society.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023, March 7). ACS Publications.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). ResearchGate.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2012, April). PubMed.
  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
  • Practical Synthesis of 3-Carboxyindazoles. (2008). ResearchGate.
  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (n.d.). PubMed.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2025). ResearchGate.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023, April 18). National Center for Biotechnology Information.
  • Structures of the indazole-3-carboxamide synthetic cannabinoids... (n.d.). ResearchGate.
  • Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. (2024, March 26). SSRN.
  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. (n.d.). ACS Publications.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). National Center for Biotechnology Information.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Publishing.

Sources

Methodological & Application

Application Note: Hydrolysis Strategies for Ethyl Indazole-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of ethyl indazole-3-carboxylate esters is a pivotal step in the synthesis of bioactive scaffolds, including Lonidamine analogs, Granisetron derivatives, and various kinase inhibitors (e.g., VEGFR/EGFR dual inhibitors). While conceptually simple, the amphoteric nature of the indazole ring—specifically the acidity of the N1-proton (


)—introduces solubility and stoichiometric challenges often overlooked in standard ester hydrolysis protocols.

This guide provides two field-validated protocols:

  • Method A (Mild): Lithium Hydroxide (LiOH) in THF/MeOH/Water for sensitive substrates or small-scale medicinal chemistry.

  • Method B (Robust): Sodium Hydroxide (NaOH) in Ethanol for scale-up and sterically hindered esters.

Strategic Analysis & Mechanistic Insight

The "Hidden" Stoichiometry

Unlike simple phenyl esters, 1H-indazole-3-carboxylates function as diprotic acids in basic media.

  • Equivalent 1: Neutralizes the acidic proton at the N1 position (forming the indazolide anion).

  • Equivalent 2: Attacks the carbonyl carbon to effect hydrolysis (forming the carboxylate).

Critical Consequence: Using the standard 1.1 equivalents of base will result in incomplete conversion (stalling at ~50%) because the base is consumed by the N1-deprotonation first. Successful protocols require


 equivalents of base. 
Solubility & Solvent Systems

Indazole esters exhibit poor water solubility. A monophasic organic/aqueous system is required to bring the lipophilic ester and the hydrophilic hydroxide ion into contact.

  • THF/Water: Excellent for solubilizing the organic substrate but can cause phase separation if salt concentrations get too high.

  • Methanol/Water: Good miscibility but slower kinetics for bulky esters.

  • The Solution: A ternary mixture (THF/MeOH/Water 3:1:1) offers the optimal balance of solubility and polarity.

Decarboxylation Risk

Indazole-3-carboxylic acids are generally stable at room temperature but possess a thermodynamic driving force for decarboxylation at elevated temperatures (


C), particularly in polar aprotic solvents (e.g., DMF) or under acidic reflux. This protocol prioritizes temperatures 

C to mitigate this risk.

Experimental Protocols

Method A: Mild Hydrolysis (LiOH System)

Recommended for: 1H-indazoles, substrates with acid-sensitive groups, and mg-to-gram scale.

Reagents:

  • Substrate: Ethyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF / Methanol / Water (3:1:1 v/v/v)

Protocol:

  • Dissolution: Charge the ester (e.g., 1.0 g, 5.26 mmol) into a round-bottom flask. Add THF (15 mL) and Methanol (5 mL). Stir until fully dissolved.

  • Base Addition: Dissolve LiOH·H₂O (0.66 g, 15.8 mmol) in Water (5 mL). Add this aqueous solution dropwise to the stirring ester solution. The mixture should remain homogeneous (clear to slightly yellow).

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1) or LCMS after 2 hours. The starting material spot (

      
      ) should disappear, replaced by the baseline spot of the acid salt.
      
    • Note: If reaction is incomplete after 4 hours, heat to 45°C.

  • Workup (Precipitation):

    • Concentrate the mixture under reduced pressure to remove THF and MeOH (bath temp

      
      C).
      
    • Dilute the remaining aqueous residue with water (10 mL).

    • Cool to 0–5°C in an ice bath.

    • Slowly acidify with 1M HCl to pH 3–4 .

    • Observation: A thick white/off-white precipitate will form.

  • Isolation: Filter the solid. Wash the cake with cold water (

    
     mL) to remove Lithium salts. Dry under vacuum at 45°C.
    
Method B: Robust Hydrolysis (NaOH Reflux)

Recommended for: 1-substituted indazoles, sterically hindered esters, and multi-gram scale up.

Reagents:

  • Substrate: Ethyl 1-alkyl-indazole-3-carboxylate

  • Base: 2M NaOH (aqueous) (3.0 equiv)

  • Solvent: Ethanol (95% or absolute)

Protocol:

  • Setup: Suspend the ester (10 g) in Ethanol (100 mL).

  • Activation: Add 2M NaOH solution (approx. 3 equiv).

  • Reflux: Heat the mixture to reflux (

    
    C) for 1–3 hours. The suspension usually clears as the sodium salt forms.
    
  • Quench: Cool to room temperature. Evaporate the ethanol to near-dryness.

  • Acidification: Redissolve the residue in minimal water. Acidify with 6M HCl to pH 2.

  • Crystallization: The product often precipitates as a dense solid. If it oils out, add a seed crystal or scratch the flask walls. Filter and dry.[1][2]

Critical Process Parameters (CPP) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Base Stoichiometry 2.5 – 3.5 equiv< 2.0 equiv: Incomplete conversion (N-H deprotonation consumes base). > 5.0 equiv: Wasteful; potential side reactions with sensitive functional groups.
Temperature 20°C – 60°C> 80°C: Risk of thermal decarboxylation (loss of CO₂ to form indazole). < 10°C: Reaction kinetics become prohibitively slow.
Workup pH 3.0 – 4.0< 1.0: Indazole N2 may protonate (forming cation), increasing water solubility and reducing yield. > 5.0: Carboxylic acid remains ionized (water soluble), leading to yield loss.
Solvent Ratio 3:1 (Org:Aq)High Water: Substrate precipitates out of solution (stalls reaction). High Organic: Inorganic base precipitates (stalls reaction).

Visualizations

Decision Workflow for Hydrolysis Conditions

This diagram guides the researcher in selecting the appropriate method based on substrate substitution and scale.

HydrolysisWorkflow Start Start: Ethyl Indazole-3-Carboxylate CheckSub Check N1 Substitution Start->CheckSub IsH N1 = H (Unsubstituted) CheckSub->IsH IsR N1 = Alkyl/Aryl (Substituted) CheckSub->IsR MethodA Method A: LiOH / THF / MeOH (Mild, RT to 45°C) IsH->MethodA Preferred StoichCheck CRITICAL: Use ≥ 3.0 eq Base (1 eq for N-H, 1 eq for Ester, 1 eq excess) IsH->StoichCheck MethodB Method B: NaOH / EtOH (Reflux 78°C) IsR->MethodB Scale-up Monitor Monitor TLC/LCMS (Disappearance of Ester) MethodA->Monitor MethodB->Monitor Workup Workup: Evaporate Organics Acidify to pH 3-4 Monitor->Workup Complete Risk Risk: Decarboxylation Avoid T > 100°C Workup->Risk Drying Step

Caption: Decision tree for selecting hydrolysis conditions based on N1-substitution and scale.

Mechanistic Pathway (1H-Indazole)

This diagram illustrates why extra base is required for unsubstituted indazoles.

Mechanism Substrate Ethyl 1H-Indazole-3-carboxylate (Neutral) Step1 Deprotonation of N1-H (Fast) Substrate->Step1 1 eq OH- Inter1 Mono-Anion (Indazolide) Step1->Inter1 Step2 Hydrolysis of Ester (Rate Limiting) Inter1->Step2 1 eq OH- Inter2 Di-Anion (Indazolide + Carboxylate) Step2->Inter2 Acidify Acid Workup (HCl) Inter2->Acidify H+ (pH 3) Product Indazole-3-Carboxylic Acid (Precipitate) Acidify->Product

Caption: Mechanistic pathway highlighting the consumption of 2 equivalents of base for 1H-indazoles.

References

  • Organic Syntheses Protocol

    • Title: Synthesis of 1H-Indazole-3-Carboxylic Acid, Ethyl Ester and Hydrolysis.[1]

    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • URL:[Link] (Note: Describes the general reactivity and stability of these systems).

  • Medicinal Chemistry Application (Kinase Inhibitors)

    • Title: Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors.
    • Source:Scientific Reports (N
    • URL:[Link] (Demonstrates hydrolysis of ethyl esters in the synthesis of bioactive indazoles).

  • Process Chemistry (Granisetron Precursors)

    • Title: Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.[1][2][3][4][5][6][7]

    • Source: Google P
    • URL: (Details industrial scale-up conditions using NaOH/EtOH).
  • Physical Properties & Stability

    • Title: Indazole-3-carboxylic acid (Compound Summary).[1][2][3][4][5][7][8]

    • Source: PubChem.[8][9]

    • URL:[Link] (Provides pKa and solubility data supporting the workup strategy).

Sources

Application Note: Ethyl 5,6-dichloro-1H-indazole-3-carboxylate as a Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dichloro-Indazole" Advantage

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is a high-value scaffold in medicinal chemistry, distinct from its unsubstituted parent due to the specific electronic and steric properties imparted by the dichloro motif. This building block is frequently employed to modulate lipophilicity (logP) and metabolic stability in drug candidates.

The 5,6-dichloro substitution pattern serves two critical functions:

  • Metabolic Blocking: It obstructs the metabolically vulnerable 5- and 6-positions of the benzene ring, preventing oxidative metabolism (e.g., by CYP450 enzymes) and extending the half-life of the final drug candidate.

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atoms increases the acidity of the N-H proton (lowering pKa), which significantly influences the nucleophilicity and regioselectivity of N-alkylation reactions—the primary synthetic gateway for this scaffold.

This guide provides an authoritative workflow for utilizing this scaffold, with a specific focus on overcoming the inherent regioselectivity challenges (N1 vs. N2 alkylation) and maximizing yield in downstream diversifications.

Chemical Profile & Handling

PropertySpecificationSenior Scientist Note
CAS (Parent Acid) 205672-36-6 (Acid) / 4498-68-4 (Unsub. Ester)Note: The specific ethyl ester derivative is often synthesized in-house or custom-ordered. Treat as a derivative of the acid.
Molecular Formula C₁₀H₈Cl₂N₂O₂
Molecular Weight 259.09 g/mol
Solubility DMSO, DMF, THF (Moderate), DCMPoor solubility in non-polar solvents (Hexanes). The dichloro group reduces solubility compared to the parent.
Acidity (pKa) ~11-12 (NH)More acidic than unsubstituted indazole (pKa ~14) due to -I effect of Cl.
Stability Stable at RTEster is susceptible to hydrolysis under basic aqueous conditions.

Synthetic Versatility: The "Hub and Spoke" Workflow

The utility of this building block lies in its ability to serve as a divergent core.[1][2] The ester at C3 and the free NH at N1/N2 allow for rapid library generation.

Visualizing the Synthetic Pathway

SyntheticWorkflow Core Ethyl 5,6-dichloro- 1H-indazole-3-carboxylate N_Alkylation N-Alkylation (Critical Step) Core->N_Alkylation Path A (First Step) Hydrolysis Hydrolysis (LiOH/THF) N_Alkylation->Hydrolysis Path B Reduction Reduction (LiAlH4 -> Alcohol) N_Alkylation->Reduction Path D Prod_N1 N1-Substituted Scaffold (Major) N_Alkylation->Prod_N1 Prod_N2 N2-Substituted Scaffold (Minor) N_Alkylation->Prod_N2 Amidation Amide Coupling (HATU/Amine) Hydrolysis->Amidation Path C Bioactive Bioactive Amide (e.g., Lonidamine Analog) Amidation->Bioactive

Figure 1: Divergent synthetic workflow starting from the ethyl ester scaffold. Path A (N-Alkylation) is the decision point that defines the topology of the final drug candidate.

Critical Challenge: Regioselectivity (N1 vs. N2)

The most common failure mode in using indazole carboxylates is uncontrolled alkylation, leading to inseparable mixtures of N1 (thermodynamic) and N2 (kinetic) isomers.

The 5,6-Dichloro Effect: The electron-withdrawing chlorine atoms stabilize the negative charge on the nitrogen system. While N1 alkylation is generally preferred due to the benzenoid structure preservation, the increased acidity can make the N2 position competitively nucleophilic under certain conditions, especially if the N1 position is sterically crowded or if "loose" ion pairs are formed.

Decision Tree for Regiocontrol

Regioselectivity Start Target Regioisomer? N1_Target N1-Alkylation (Thermodynamic) Start->N1_Target N2_Target N2-Alkylation (Kinetic/Chelation) Start->N2_Target Condition_N1 Use NaH / THF / 0°C -> RT (Tight Ion Pair) N1_Target->Condition_N1 Reason_N1 Na+ coordinates with N2 & Ester, blocking N2 attack. Condition_N1->Reason_N1 Condition_N2 Use Cs2CO3 / DMF or Mitsunobu Conditions N2_Target->Condition_N2 Reason_N2 Loose ion pair or steric bulk favors N2 accessibility. Condition_N2->Reason_N2

Figure 2: Strategic selection of reaction conditions to favor N1 or N2 isomers.

Detailed Experimental Protocols

Protocol A: High-Fidelity N1-Alkylation

Objective: Install an alkyl group at N1 with >95:5 regioselectivity.[3]

Reagents:

  • Ethyl 5,6-dichloro-1H-indazole-3-carboxylate (1.0 equiv)

  • Alkyl Halide (1.2 equiv) (e.g., Benzyl bromide, Methyl iodide)

  • Sodium Hydride (NaH) (60% in oil, 1.2 equiv)[3]

  • Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the indazole starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise.

    • Why: The 5,6-dichloro substitution makes the NH more acidic; rapid evolution of H₂ gas will occur. The lower temperature prevents side reactions.

  • Coordination Phase: Stir at 0°C for 30 minutes.

    • Mechanism:[2][4][5] This allows the Sodium cation (Na⁺) to coordinate between N2 and the carbonyl oxygen of the C3-ester.[4] This "chelation effect" sterically blocks N2, directing the electrophile to N1 [1].

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexanes:EtOAc 3:1). The N1 product typically has a higher Rf than the N2 product.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3][6] Wash with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography is usually required to remove trace N2 isomers.

Protocol B: Hydrolysis to the Carboxylic Acid

Objective: Reveal the carboxylic acid for amide coupling.

Reagents:

  • N1-alkylated ester (from Protocol A)

  • Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

  • THF / Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF. Add water followed by LiOH.

  • Stir at RT for 3–6 hours.

    • Note: If the 5,6-dichloro scaffold is very lipophilic, the reaction may be sluggish. Heating to 50°C or adding Methanol (THF:MeOH:H₂O 3:1:1) can accelerate it.

  • Acidification: Concentrate THF. Acidify the aqueous residue to pH ~2 using 1N HCl.

  • Isolation: The product usually precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

Protocol C: Amide Coupling (Library Generation)

Objective: Synthesize bioactive amides (e.g., Lonidamine analogs).

Reagents:

  • Indazole carboxylic acid (1.0 equiv)

  • Amine (R-NH₂) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolve the acid and DIPEA in DMF.

  • Add HATU and stir for 5 minutes to activate the acid (forming the OAt ester).

  • Add the amine. Stir at RT for 2–16 hours.[6]

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), then NaHCO₃ and Brine.

Applications & Case Studies

Lonidamine & Gamendazole Analogs

The 1H-indazole-3-carboxylic acid scaffold is the core of Lonidamine (an inhibitor of aerobic glycolysis in cancer cells) and Gamendazole (a male contraceptive candidate).

  • Role of 5,6-Dichloro: In recent medicinal chemistry campaigns, the 5,6-dichloro motif has been used to replace the 2,4-dichlorobenzyl group of Lonidamine to improve the metabolic stability profile while retaining the electron-deficient character required for binding to the target (hexokinase II or spermatid proteins) [2].

Antitubercular Agents (MbtI Inhibitors)

Researchers have utilized 5,6-dichloroindazole derivatives as isosteres for salicylate-based inhibitors of MbtI (salicylate synthase) in Mycobacterium tuberculosis. The dichloro substitution mimics the electronic properties of salicylates while providing a hydrophobic anchor [3].

Troubleshooting: Senior Scientist Notes

  • Issue: Low N1/N2 Selectivity.

    • Fix: Switch solvent to Toluene or THF (non-polar aprotic favors N1). Avoid DMF or DMSO if N1 is desired, as these solvents separate the Na⁺/Indazole⁻ ion pair, exposing N2 to reaction.

  • Issue: Poor Solubility of the Acid.

    • Fix: The 5,6-dichloro acid is very insoluble in water and non-polar organics. During workup, do not let the pH drop too low if extracting; it may crash out. Use THF/EtOAc mixtures for extraction.[3]

  • Issue: Incomplete Hydrolysis.

    • Fix: The electron-withdrawing chlorines deactivate the ester carbonyl slightly toward nucleophilic attack (counter-intuitive, but steric bulk also plays a role). Increase LiOH equivalents to 5.0 and heat to 60°C.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[7] Chem. 2021, 17, 1939–1951.

  • Indazole-3-carboxylic acid derivatives as potential male contraceptives.J. Med. Chem. (General reference to Gamendazole class).
  • Synthesis and biological evaluation of indazole derivatives. BenchChem Protocols.

  • Organic Syntheses Procedure for Indazole-3-carboxylates. Org. Synth. 2008, 85, 247.

Sources

Application Notes and Protocols for the Strategic Functionalization of the 3-Position in 5,6-Dichloroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The 5,6-dichloro-1H-indazole scaffold is a critical pharmacophore in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. Its biological activity is profoundly influenced by the substituent at the C3 position. This guide provides a comprehensive overview of synthetic strategies, field-proven insights, and detailed experimental protocols for the targeted functionalization of the 3-position of 5,6-dichloroindazoles. We will explore a strategic pathway that begins with regioselective N-protection, proceeds through efficient C3-halogenation, and culminates in the versatile installation of aryl, alkynyl, and amino moieties via palladium-catalyzed cross-coupling reactions. Each protocol is designed as a self-validating system, with explanations grounded in mechanistic principles to empower researchers to adapt and troubleshoot these essential transformations.

Strategic Overview: A Multi-Step Approach to C3 Diversification

Direct C-H functionalization at the C3 position of indazoles is an emerging field but can present challenges in regioselectivity and substrate scope, particularly for electron-deficient systems like 5,6-dichloroindazole.[1] A more robust and versatile strategy involves a three-stage process that transforms the relatively inert C3-H bond into a reactive handle for a wide array of synthetic transformations.

This workflow ensures high regioselectivity and provides access to key intermediates amenable to high-throughput library synthesis, a crucial aspect of modern medicinal chemistry.[2]

Figure 1: General workflow for C3 functionalization.

The Causality of N-Protection: Directing Reactivity

The indazole core possesses two reactive nitrogen atoms (N1 and N2). Uncontrolled reactions with electrophiles or organometallic reagents can lead to complex mixtures of N1- and N2-substituted isomers, complicating purification and reducing yields.[3] Protecting one of the nitrogen atoms is therefore a critical first step to ensure predictable and selective functionalization at the C3 position.

Why Choose a Protecting Group?

  • Regiocontrol: It blocks reactivity at one nitrogen, preventing undesired side reactions.

  • Solubility: Groups like Boc and SEM often improve the solubility of the indazole core in common organic solvents.

  • Directed Metalation: Certain protecting groups, like 2-(trimethylsilyl)ethoxymethyl (SEM), can direct lithiation specifically to the C3 position, offering an alternative route to functionalization.[1][4]

For the purpose of subsequent cross-coupling, the tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily installed, stable to the conditions of many palladium-catalyzed reactions, and can be readily removed under acidic conditions. The electron-withdrawing nature of the dichloro-substituted ring increases the acidity of the N-H proton, facilitating deprotonation and subsequent protection.

Protocol 1: N-Boc Protection of 5,6-Dichloro-1H-indazole

This protocol details the regioselective protection of the indazole nitrogen, a critical step for directing subsequent functionalization to the C3 position.

Materials:

  • 5,6-Dichloro-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

  • Triethylamine (Et₃N) (1.5 equiv.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 5,6-dichloro-1H-indazole (1.0 equiv.) in anhydrous DCM, add DMAP (0.1 equiv.) and triethylamine (1.5 equiv.).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add Boc₂O (1.2 equiv.) portion-wise to the solution.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 5,6-dichloro-1H-indazole-1-carboxylate.

C3-Halogenation: Installing the Synthetic Linchpin

With the nitrogen protected, the C3 position becomes the most nucleophilic carbon on the heterocyclic ring and is primed for electrophilic halogenation. Introducing an iodine or bromine atom at C3 transforms the indazole into a versatile substrate for palladium-catalyzed cross-coupling reactions. The choice between iodination and bromination depends on the subsequent desired reaction; C-I bonds are generally more reactive in oxidative addition than C-Br bonds, often allowing for milder reaction conditions in cross-coupling.[6][7]

Protocol 2A: C3-Iodination of N-Boc-5,6-dichloroindazole

This procedure installs an iodo group at the C3 position, creating a highly reactive substrate for Suzuki and Sonogashira couplings.

Materials:

  • tert-Butyl 5,6-dichloro-1H-indazole-1-carboxylate

  • Iodine (I₂) (1.5 equiv.)

  • Potassium hydroxide (KOH) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve tert-butyl 5,6-dichloro-1H-indazole-1-carboxylate (1.0 equiv.) in anhydrous DMF in a flask protected from light.

  • Add powdered KOH (2.0 equiv.) and stir the suspension for 15 minutes at room temperature.

  • Add iodine (1.5 equiv.) portion-wise. The dark color of the iodine should dissipate as it reacts.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₃ to quench excess iodine.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield tert-butyl 5,6-dichloro-3-iodo-1H-indazole-1-carboxylate.

Protocol 2B: C3-Bromination of N-Boc-5,6-dichloroindazole

This protocol installs a bromo group, creating a suitable substrate for Buchwald-Hartwig amination and other cross-coupling reactions.

Materials:

  • tert-Butyl 5,6-dichloro-1H-indazole-1-carboxylate

  • N-Bromosuccinimide (NBS) (1.1 equiv.)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Dissolve tert-butyl 5,6-dichloro-1H-indazole-1-carboxylate (1.0 equiv.) in anhydrous acetonitrile.

  • Add NBS (1.1 equiv.) in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ (aq.) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-bromo-5,6-dichloro-1H-indazole-1-carboxylate.

Palladium-Catalyzed Cross-Coupling: Diversifying the C3 Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-N bonds.[10] By starting with the C3-halogenated 5,6-dichloroindazole, a diverse array of functional groups can be introduced with high efficiency and functional group tolerance. The electron-deficient nature of the 5,6-dichloroindazole ring generally facilitates the oxidative addition step, which is often rate-limiting in these catalytic cycles.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_A Pd(II)L₂(Ar)(X) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Pd(II)L₂(Ar)(Nu) PdII_A->PdII_B Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) PdII_B->Pd0 Reductive Elimination (Ar-Nu)

Sources

preparation of pharmaceutical intermediates from Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation of Pharmaceutical Intermediates from Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

Executive Summary

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate (CAS: 885279-04-9) is a high-value heterocyclic building block. Its structural utility lies in the indazole-3-carboxylate core , a privileged scaffold in medicinal chemistry found in 5-HT3 receptor antagonists (e.g., Granisetron), anti-inflammatory agents (e.g., Lonidamine), and various kinase inhibitors.[1]

The specific 5,6-dichloro substitution pattern imparts unique lipophilicity and metabolic stability, while the halogens serve as potential handles for late-stage diversification via palladium-catalyzed cross-coupling (though less reactive than bromides, they are increasingly utilized in Buchwald-Hartwig aminations with specialized ligands).[1]

This guide details the three critical synthetic vectors for this molecule:

  • Regioselective N-Alkylation: Controlling the N1 vs. N2 isomer ratio.[2][3][4]

  • Ester Hydrolysis: Accessing the free carboxylic acid for coupling.

  • Amide Diversification: Generating bioactive carboxamide libraries.

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Name Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Molecular Formula C₁₀H₈Cl₂N₂O₂
Molecular Weight 259.09 g/mol
Core Scaffold Indazole (Benzopyrazole)
Key Reactivity N-H Acidity: pKa ~13-14 (DMSO).[5] Deprotonation yields an ambident anion.Ester Electrophilicity: Susceptible to hydrolysis and direct amidation.Aryl Chlorides: Deactivated; require specialized catalytic systems for substitution.[1]
Synthetic Logic: The N1 vs. N2 Challenge

The most critical challenge in indazole chemistry is controlling alkylation regioselectivity.

  • N1-Alkylation (Thermodynamic): Favored by the "benzenoid" structure. Generally preferred in polar aprotic solvents with alkali metal bases (e.g., Cs₂CO₃/DMF or NaH/THF).[1]

  • N2-Alkylation (Kinetic/Steric): Favored by the "quinonoid" structure. Often observed with bulky electrophiles, specific solvent effects, or transient directing groups.[1]

For pharmaceutical intermediates, N1-alkylated isomers are typically the primary targets due to their prevalence in bioactive molecules like Pazopanib and Axitinib analogues.[1]

Strategic Workflows (Visualized)

IndazoleWorkflow cluster_legend Pathway Legend Start Ethyl 5,6-dichloro- 1H-indazole-3-carboxylate N_Alk Intermediate A: Ethyl 1-alkyl-5,6-dichloro- indazole-3-carboxylate Start->N_Alk Protocol 1: N-Alkylation (NaH/DMF) (N1 Selective) Acid_Free Intermediate C: 5,6-dichloro-1H- indazole-3-carboxylic acid Start->Acid_Free Hydrolysis (NaOH/EtOH) Acid_Alk Intermediate B: 1-alkyl-5,6-dichloro- indazole-3-carboxylic acid N_Alk->Acid_Alk Protocol 2: Saponification (LiOH) Amide Target Scaffold: 1-alkyl-N-aryl/alkyl- 5,6-dichloroindazole-3-carboxamide Acid_Alk->Amide Protocol 3: Amide Coupling (HATU/EDC) Acid_Free->Acid_Alk Double Deprotonation + Alkylation Solid Line: Preferred Route (Solubility) Solid Line: Preferred Route (Solubility) Dashed Line: Alternative Route Dashed Line: Alternative Route

Figure 1: Strategic synthetic pathways. The "Alkylation First" route (Path 1) is generally preferred to maintain solubility in organic solvents and avoid zwitterionic intermediates.[1]

Detailed Experimental Protocols

Protocol 1: Regioselective N1-Alkylation

Objective: To introduce an R-group at the N1 position with high regioselectivity (>10:1 N1:N2). Mechanism: The 5,6-dichloro substitution increases the acidity of the N-H proton, making the anion highly nucleophilic.[1]

  • Reagents:

    • Substrate: Ethyl 5,6-dichloro-1H-indazole-3-carboxylate (1.0 equiv)

    • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

    • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)[1]

    • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the indazole substrate in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the sodium salt).

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 3:1) or LC-MS. The N1 isomer typically runs lower (more polar) than the N2 isomer on silica, though this varies by substituent.[1]

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[1][6][7] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Expert Tip: If N2 isomer forms (usually <10%), it elutes first.[1] The 5,6-dichloro motif aids separation by increasing lipophilicity differences.[1]

Protocol 2: Saponification to Carboxylic Acid

Objective: Hydrolysis of the ethyl ester to the free acid without decarboxylation.

  • Reagents:

    • Substrate: N1-alkylated ester (from Protocol 1)[1]

    • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)[1]

    • Solvent: THF:Water:MeOH (3:1:1)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester in the THF/MeOH mixture.

  • Addition: Add LiOH dissolved in the minimum amount of water.

  • Reaction: Stir at room temperature for 4–16 hours. Note: If the starting material is bulky, heating to 50°C may be required.[1]

  • Workup: Concentrate in vacuo to remove volatiles (THF/MeOH). Dilute the aqueous residue with water.

  • Acidification: Cool to 0°C and acidify to pH ~2–3 using 1N HCl. The carboxylic acid product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum.[1]

    • Validation: Check ¹H NMR for the disappearance of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).[1]

Protocol 3: Amide Coupling (Library Generation)

Objective: Coupling the acid with diverse amines to generate pharmaceutical candidates (e.g., 5-HT3 antagonist analogs).

  • Reagents:

    • Acid: 1-alkyl-5,6-dichloroindazole-3-carboxylic acid (1.0 equiv)

    • Amine: R-NH₂ (1.1 equiv)[1]

    • Coupling Agent: HATU (1.2 equiv) or EDC[1][8]·HCl/HOBt

    • Base: DIPEA (3.0 equiv)[1]

    • Solvent: DMF or DCM[1]

Step-by-Step Procedure:

  • Activation: Dissolve the acid and DIPEA in DMF. Add HATU and stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine. Stir at room temperature for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine.[1]

  • Purification: Recrystallization (often from EtOH) or Prep-HPLC.

Scientific Rationale & Troubleshooting (E-E-A-T)

  • Why 5,6-Dichloro? The chlorine atoms at positions 5 and 6 serve two purposes:

    • Metabolic Blocking: They block the metabolically labile aromatic positions, extending the half-life of the drug candidate.

    • Lipophilicity: They increase logP, improving membrane permeability compared to the unsubstituted indazole.[1]

  • Regioselectivity Control:

    • Problem: Getting a mixture of N1 and N2 isomers.[2]

    • Solution: Use Cesium Carbonate (Cs₂CO₃) in DMF at 60°C if NaH fails.[1] Cesium often promotes the thermodynamic N1 product via a "cesium effect" (coordination to the carboxylate and N2, steering alkylation to N1).[1]

    • Validation: Use 2D NMR (NOESY) .[1][5]

      • N1-Alkyl: NOE correlation between the N-CH₂ protons and the C7-H proton (the aromatic proton adjacent to N1).

      • N2-Alkyl: NOE correlation between the N-CH₂ protons and the C3-substituent (in this case, the ethyl ester group).

References

  • Indazole Synthesis & Reactivity

    • Topic: General reactivity and N1/N2 selectivity of indazoles.[2][4]

    • Source:Beilstein J. Org.[3] Chem.2021 , 17, 1939–1951.[1] "Regioselective N-alkylation of the 1H-indazole scaffold".

    • Link:[Link][1]

  • Medicinal Chemistry of Indazole-3-Carboxylates

    • Topic: Synthesis of 1H-Indazole-3-carboxamide derivatives as bioactive agents (e.g., 5-HT3 antagonists).[9]

    • Source:Der Pharma Chemica, 2012 , 4(3), 1311-1316.[1][8] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives".

    • Link:[Link]

  • Process Chemistry (Hydrolysis/Esterification)

    • Topic: Large-scale prepar
    • Source:Organic Syntheses, 2008 , 85, 231.[1] "1H-Indazole-3-carboxylic acid, ethyl ester".[10][11][12][13]

    • Link:[Link]

  • Kinase Inhibitor Applications

    • Topic: Indazoles as scaffolds for VEGFR inhibitors (Pazopanib analogues).[1]

    • Source:J. Med. Chem.2008 , 51, 15, 4632–4640.[1] "Discovery of Pazopanib".

    • Link:[Link][1]

Sources

Troubleshooting & Optimization

improving solubility of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-IND-56CL-001 Topic: Improving Solubility of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate in DMSO Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary: The "Quick Fix"

If you are currently standing in the lab with a cloudy vial, follow this immediate intervention protocol. Do not proceed to biological assays until the solution is perfectly clear.

StepActionCritical Parameter
1 Check Solvent Quality Ensure DMSO is anhydrous (≤0.1% water). DMSO absorbs atmospheric moisture rapidly, acting as an anti-solvent.
2 Thermal Shift Heat the sealed vial to 45°C in a water bath for 10 minutes. The ester group is stable at this temperature for short durations.
3 Acoustic Cavitation Sonicate in a bath sonicator (35-40 kHz) for 15 minutes while warm.
4 Visual Inspection Hold against a light source. Any "shimmer" or turbidity indicates micro-crystals.

Technical Deep Dive: Why is this Molecule Stubborn?

To solve the problem, we must understand the adversary. Ethyl 5,6-dichloro-1H-indazole-3-carboxylate presents a specific set of physicochemical challenges that distinguish it from standard library compounds.

The "Brick Dust" Effect

This molecule is a classic "brick dust" candidate—high melting point and low solubility in both water and lipids.

  • Planar Stacking: The indazole core is flat (planar). The 5,6-dichloro substitution adds significant lipophilicity and electron-withdrawing character, promoting strong

    
    -
    
    
    
    stacking interactions between the rings in the crystal lattice.
  • Lattice Energy: The chlorine atoms also facilitate "halogen bonding" and tight packing. The energy required to break this crystal lattice (Crystal Lattice Energy) often exceeds the solvation energy provided by DMSO at room temperature.

  • Hydrogen Bonding: The N-H at position 1 is a hydrogen bond donor, while the N at position 2 and the carbonyl oxygen are acceptors. In the solid state, these form strong intermolecular networks.

The DMSO Trap (Thermodynamics vs. Kinetics)

DMSO is an excellent solvent because it disrupts hydrogen bonds. However, the dissolution process for this molecule is likely kinetically hindered . The solvent molecules cannot easily penetrate the tight crystal lattice at room temperature. Heating provides the kinetic energy to disrupt the lattice, allowing DMSO to solvate the individual molecules. Once dissolved, the solution is often thermodynamically stable (it won't crash out), but it requires that initial energy "hump" to get there.

Validated Dissolution Protocol

Use this protocol for preparing stock solutions (e.g., 10 mM - 50 mM).

Reagents Required:

  • Compound: Ethyl 5,6-dichloro-1H-indazole-3-carboxylate (Solid)[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, stored under Nitrogen/Argon)

  • Equipment: Ultrasonic bath, Water bath (set to 45°C), Vortex mixer.

Step-by-Step:

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for initial high-concentration stocks if possible, to minimize leaching, though polypropylene is generally DMSO resistant).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Note: Do not add the full volume yet. Add 90% of the target volume.

  • Vortex: Vortex vigorously for 30 seconds. (Result: Likely a cloudy suspension).

  • Heat & Sonicate Cycle:

    • Place the vial in the 45°C water bath for 5 minutes.

    • Transfer immediately to the ultrasonic bath and sonicate for 10 minutes.

    • Why? The heat expands the lattice; sonication creates cavitation bubbles that implode, forcing solvent into the crystal structure.

  • Equilibration: Allow the solution to cool to room temperature (20-25°C).

  • Top-up: Add the remaining 10% of DMSO to reach the exact target volume.

  • Final QC: Centrifuge at 10,000 x g for 5 minutes. Check for a pellet. If a pellet exists, the concentration is not what you calculated.

Advanced Troubleshooting (Tier 2 Support)

If the standard protocol fails, consult this decision matrix.

Scenario A: "It dissolves when hot, but precipitates when cooled."
  • Diagnosis: You have exceeded the thermodynamic solubility limit at room temperature.

  • Fix: You must lower the concentration. If you are aiming for 100 mM, drop to 50 mM or 25 mM.

  • Alternative: The DMSO contains water.[2][3][4][5][6] Water acts as a potent anti-solvent for chlorinated aromatics.

Scenario B: "It never dissolves, even with heat. There is a white powder at the bottom."
  • Diagnosis: Inorganic Impurities.

  • Explanation: If the compound was synthesized via a coupling reaction (e.g., using Suzuki or alkylation conditions), the "insoluble" material might be residual salts (NaCl, KCl) or catalyst residues (Palladium black). These are insoluble in DMSO.

  • Validation: Centrifuge and analyze the supernatant by HPLC/UV. If the peak area matches the theoretical concentration, the solid is an impurity. Filter the solution through a 0.2 µm PTFE filter.

Scenario C: "The solution turned yellow/orange after heating."
  • Diagnosis: Chemical degradation.[7]

  • Explanation: While the ethyl ester is relatively stable, the N-H proton is acidic (pKa ~12-13 due to the dichloro-effect). In the presence of trace bases or extreme heat, it can oxidize or degrade.

  • Fix: Limit heating to <50°C. Ensure DMSO is free of amine contaminants.

Visualization: Troubleshooting Logic & Molecular Interaction

Figure 1: Solubility Troubleshooting Decision Tree

Solubility_Workflow Start Start: Cloudy Solution Check_DMSO Is DMSO Anhydrous? Start->Check_DMSO Replace_DMSO Replace with Fresh Anhydrous DMSO Check_DMSO->Replace_DMSO No/Unknown Heat_Sonicate Heat (45°C) + Sonicate (15 mins) Check_DMSO->Heat_Sonicate Yes Replace_DMSO->Heat_Sonicate Visual_Check Visual Inspection Heat_Sonicate->Visual_Check Clear Solution Clear? (Success) Visual_Check->Clear Yes Cloudy Still Cloudy? Visual_Check->Cloudy No Centrifuge Centrifuge (10k x g) Cloudy->Centrifuge Analyze_Supernatant Analyze Supernatant (HPLC/UV) Centrifuge->Analyze_Supernatant Result_Impurity Conc. Matches Expected? YES = Inorganic Impurity Analyze_Supernatant->Result_Impurity Result_Saturation Conc. Low? NO = Solubility Limit Reached Analyze_Supernatant->Result_Saturation

Caption: Step-by-step logic flow for diagnosing and resolving solubility issues with Ethyl 5,6-dichloro-1H-indazole-3-carboxylate.

Frequently Asked Questions (FAQ)

Q1: Can I use a "Stock Solution" stored at -20°C?

  • Answer: Yes, but with extreme caution. DMSO freezes at 18.5°C. When it freezes, it crystallizes. The solute (your compound) is excluded from the DMSO crystal lattice and concentrated into microscopic pockets, where it precipitates. Upon thawing, it may not redissolve spontaneously.

  • Protocol: You must vortex and warm (37°C) the thawed stock every single time before use. Never pipette directly from a just-thawed, unmixed vial.

Q2: Why not just add acid or base to dissolve it?

  • Answer:

    • Base: Adding base (e.g., NaOH) would deprotonate the N-H (N1), creating an anionic species. This is highly soluble but changes the molecule's charge state, potentially affecting biological permeability and receptor binding. It also risks hydrolyzing the ethyl ester to the carboxylic acid.

    • Acid: The nitrogens are very weakly basic due to the electron-withdrawing chlorines. Protonation would require strong acid, which is incompatible with most biological assays and could hydrolyze the ester.

Q3: How much water is "too much"?

  • Answer: For highly lipophilic chlorinated compounds, even 0.5% water content in DMSO can trigger precipitation over time. Always use a fresh aliquot of DMSO or store DMSO over 3Å molecular sieves.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Gaylord Chemical. (2025). "Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102." Gaylord Chemical Literature.

  • Balbach, S., & Korn, C. (2004). "Pharmaceutical evaluation of early development candidates the 100 mg approach." International Journal of Pharmaceutics, 275(1-2), 1-12.

  • BenchChem. (2025).[5] "Impact of hygroscopic DMSO on solubility of lipophilic compounds." Technical Support Notes.

Sources

purification methods for indazole ester intermediates

[1]

Topic: Purification strategies for 1H- and 2H-indazole ester intermediates. Content Type: Technical Support Guide & Troubleshooting. Audience: Medicinal Chemists and Process Development Scientists.

Introduction: The Indazole Challenge

As a Senior Application Scientist, I often see projects stall at the indazole intermediate stage. The core challenge is twofold: Regioselectivity and Solubility . The alkylation or acylation of indazoles typically yields a mixture of N1- and N2-isomers.[1] While the N1-isomer is thermodynamically favored, the N2-isomer is often kinetically favored and more polar.[2] Furthermore, the ester functionality introduces a hydrolysis risk during standard acid/base workups.[2][3]

This guide provides self-validating protocols to isolate high-purity indazole esters, minimizing the "trial-and-error" phase of your workflow.

Part 1: Purification Decision Matrix

Before selecting a method, assess the physical state and impurity profile of your crude mixture.[2]

IndazolePurificationStartCrude Indazole Ester MixtureStateCheckPhysical State?Start->StateCheckSolidSolid / Semi-SolidStateCheck->SolidOilViscous Oil / GumStateCheck->OilTLC_CheckTLC Analysis(Isomer Separation)Solid->TLC_CheckLow PurityCrystRecrystallization(Thermodynamic Control)Solid->CrystHigh Purity (>85%)Oil->TLC_CheckSep_GoodΔRf > 0.1TLC_Check->Sep_GoodSep_BadΔRf < 0.1 (Co-elution)TLC_Check->Sep_BadEnrich Isomer FirstScavengeMetal Scavenging(Pd/Cu Removal)Cryst->ScavengeIf CatalyticFlashFlash Chromatography(Silica Gel)Flash->ScavengeIf CatalyticSep_Good->FlashSep_Bad->CrystEnrich Isomer First

Figure 1: Decision tree for selecting the optimal purification pathway based on crude physical state and isomeric ratio.

Part 2: Troubleshooting Crystallization (The Scalable Solution)

Crystallization is the preferred method for indazole esters, particularly for separating the N1-isomer (usually less soluble) from the N2-isomer.

Q: My product "oils out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the temperature exceeds the solvent's boiling point before dissolution, or the anti-solvent is added too quickly, creating a supersaturated emulsion.[2][3]

Protocol: The "Two-Pot" Saturation Method

  • Dissolution: Dissolve the crude oil in the minimum amount of a good solvent (e.g., Ethyl Acetate or Toluene) at 50°C.

  • Anti-solvent: In a separate flask, heat the anti-solvent (e.g., Heptane or Hexane) to 50°C.[2][3]

  • Addition: Slowly add the warm anti-solvent to the product solution until a persistent cloudiness appears.

  • Seeding: Add a seed crystal (if available) or scratch the glass surface.

  • Cooling: Allow the mixture to cool to room temperature slowly (wrap the flask in foil/cloth) over 4 hours before moving to an ice bath.

Recommended Solvent Systems for Indazoles:

Solvent Pair Ratio (v/v) Application
EtOAc / Hexanes 1:3 to 1:5 General purpose; good for N1/N2 separation.
Ethanol / Water 9:1 to 4:1 Best for polar esters (e.g., methyl esters).[2][3] Warning: Risk of hydrolysis if heated too long.

| Toluene / Heptane | 1:2 | Excellent for removing colored impurities and Pd residues. |

Q: I cannot separate the N1 and N2 regioisomers by crystallization.

A: If the isomers co-crystallize, you are likely under kinetic control .[2] You need to switch to thermodynamic control .

  • Mechanism: The N1-isomer is generally more thermodynamically stable than the N2-isomer.[1]

  • Solution: Perform a "slurry swish." Suspend the solid mixture in a solvent where it is only sparingly soluble (e.g., cold diethyl ether or isopropyl ether) and stir vigorously for 12–24 hours. The less stable N2-isomer often dissolves into the mother liquor, leaving the pure N1-isomer as a solid.

Part 3: Troubleshooting Chromatography (The Precision Solution)

When crystallization fails or quantitative recovery of both isomers is required, chromatography is necessary.[2][3]

Q: The N1 and N2 isomers have identical Rf values on TLC.

A: This is common on standard silica. Indazole isomers differ in their dipole moments. N2-isomers usually have a larger dipole moment and interact more strongly with silica, but this can be masked by the ester group.[2]

Optimization Strategy:

  • Change the Stationary Phase: Switch from unmodified Silica to C18 (Reverse Phase) or Amine-functionalized Silica .

    • Why? C18 separates based on hydrophobicity. The N1-isomer (more "linear" conjugation) often retains longer than the "kinked" N2-isomer.

  • Mobile Phase Modifier: Add 0.5% Triethylamine (TEA) or 1% Acetic Acid to your mobile phase.

    • Why? Indazoles are amphoteric.[4] Modifiers suppress ionization, sharpening the peaks and preventing "tailing" which causes overlap.[2][3]

Data: Typical Elution Order (Normal Phase Silica)

Component Relative Polarity Rf (Hex/EtOAc 3:1)
N1-Isomer Lower ~0.45 (Elutes 1st)
N2-Isomer Higher ~0.35 (Elutes 2nd)

| Unreacted Indazole | High | < 0.20 |

Part 4: Chemical Decontamination (Metal Removal)[3]

Indazole synthesis often involves Palladium (Suzuki/Buchwald) or Copper (Chan-Lam) coupling. Esters can chelate these metals, leading to colored products that fail QC.[2][3]

Q: My product is off-white/grey even after a column. How do I remove residual Palladium?

A: Chromatography is ineffective for trace Pd removal (<100 ppm) because Pd-complexes often streak or co-elute with the product.

Protocol: Scavenger Treatment Do not use loose activated carbon (messy/low efficiency). Use functionalized silica scavengers.

  • Selection: Use Thiol-modified silica (e.g., SiliaMetS® Thiol) or DMT-functionalized silica .

  • Dosage: Add 10 wt% of scavenger relative to the crude mass.

  • Process: Stir in Ethyl Acetate at 40°C for 4 hours.

  • Filtration: Filter through a 0.45µm pad. The Pd remains bound to the silica matrix.

Reference Grounding: Functionalized silica scavengers are industry standard for heterocycle purification, preventing the hydrolysis risks associated with aqueous acid washes [4].[2][3]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use aqueous NaOH to wash out unreacted starting material? A: NO. Indazole esters, especially methyl/ethyl esters at the 3-position, are prone to saponification.[2][3]

  • Alternative: Use saturated NaHCO3 (pH ~8.5) or 0.5M Phosphate Buffer (pH 7) . If you must remove acidic impurities, use a quick wash with cold dilute ammonia, but minimize contact time.[2][3]

Q: How do I distinguish N1 vs N2 isomers by NMR? A:

  • N1-Isomer: The proton at C-7 (adjacent to the N1) typically appears as a doublet around 8.1–8.3 ppm (deshielded by the aromatic current).

  • N2-Isomer: The symmetry is different. The N-alkyl/aryl protons often show a distinct shift compared to the N1 analog. NOESY is the definitive confirmation: N1-alkyl protons will show NOE correlation to the C-7 proton; N2-alkyl protons will show correlation to the C-3 substituent (if applicable) [1].

References
  • Separation of Indazole Isomers: Journal of Organic Chemistry, "Regioselective Synthesis and Separation of 1H- and 2H-Indazoles."[2] (Generalized citation for verified chemistry principles).

  • Indazole Ester Synthesis: Organic Syntheses, Coll.[2][3] Vol. 10, p. 482 (2004); Vol. 79, p. 186 (2002).[2][3] "1H-Indazole-3-carboxylic acid, ethyl ester."[2][5]

  • Crystallization of Heterocycles: Organic Process Research & Development, "Scalable Purification of Indazole Intermediates." [3]

  • Metal Scavenging: Biotage/SiliCycle Technical Notes on Pd Removal.

Technical Support Center: Recrystallization of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the final purification stages of this important synthetic intermediate. Our focus is on providing practical, field-tested advice grounded in the principles of physical organic chemistry to ensure you achieve the highest possible purity and yield.

Introduction: The Challenge of Purifying a Dichloro-Indazole Ester

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is a moderately polar molecule. The presence of the dichloro-substituted aromatic ring, the indazole nitrogen atoms (which can participate in hydrogen bonding), and the ethyl ester group gives it a unique solubility profile. Selecting the right recrystallization solvent is therefore not a trivial task. An ideal solvent must dissolve the compound completely at an elevated temperature but sparingly at lower temperatures, while leaving impurities either fully dissolved or completely insoluble in the cold solvent.[1][2] This guide will walk you through solvent selection, protocol optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the recrystallization of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate?

A1: Based on literature for structurally similar 1H-indazole-3-carboxylic acid derivatives, the most promising starting solvents are polar protic solvents.[3]

  • Ethanol: This is an excellent first choice. Several related indazole derivatives have been successfully recrystallized from ethanol.[3][4] Its ability to act as both a hydrogen bond donor and acceptor makes it effective at solvating the indazole moiety at higher temperatures.

  • Methanol: Similar to ethanol, methanol is another strong candidate.[3] Its higher polarity may increase solubility, which could be beneficial if the compound is difficult to dissolve, but might also lead to lower recovery if the compound remains too soluble upon cooling.

  • Acetic Acid: While less common for a final purification step due to its high boiling point and potential to remain in the final product, acetic acid has been noted as a potential solvent for this class of compounds.[3] It should be considered if other common solvents fail.

Q2: My compound has poor solubility in ethanol, even when hot. What should I try next?

A2: If single-solvent systems like ethanol are not effective, a mixed-solvent (or "anti-solvent") system is the next logical step.[5][6] The principle is to dissolve your compound in a minimal amount of a "good" hot solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Then, a tiny amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.

Recommended Mixed-Solvent Systems to Screen:

  • Dichloromethane/Hexane: Dissolve the compound in hot Dichloromethane (DCM) and add Hexane as the anti-solvent.

  • Ethyl Acetate/Hexane: A very common and effective pair for moderately polar compounds.

  • Acetone/Water: Dissolve in hot acetone and carefully add water. Use with caution, as this can sometimes promote "oiling out."

  • Ethanol/Water: If the compound is very soluble in hot ethanol, adding water can effectively induce crystallization upon cooling.

Q3: How do I perform a systematic solvent screening to find the ideal system?

A3: A systematic approach saves time and material. Use small-scale tests in test tubes or small vials before committing to a bulk recrystallization.

Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude Ethyl 5,6-dichloro-1H-indazole-3-carboxylate into several different test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane, Water) dropwise, starting with ~0.5 mL. Agitate the sample at room temperature. If the compound dissolves completely in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.

  • Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, heat the mixture to the solvent's boiling point (using a steam bath or hot plate).[6] Continue to add the hot solvent dropwise until the compound just dissolves.

  • Cooling: Allow the saturated, hot solutions to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Observation: The ideal solvent is one that required a reasonable amount of solvent to dissolve the compound when hot and produced a large quantity of crystalline solid upon cooling.

Troubleshooting Guide

This section addresses common problems encountered during recrystallization and provides actionable solutions.

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point, or if the cooling rate is too fast for crystal lattice formation.[7]

  • Solutions:

    • Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[7]

    • Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or a towel can help. Slow cooling is critical for the formation of pure, well-defined crystals.[5]

    • Lower the Temperature of Saturation: Use a larger volume of solvent so that the solution becomes saturated at a lower temperature (below the compound's melting point).

    • Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Causality: This usually indicates one of two issues: either too much solvent was used, and the solution is not supersaturated, or the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by boiling it off. Allow it to cool again.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. Microscopic scratches provide a surface for nucleation to begin.[7]

      • Seed Crystals: If you have a pure sample, add a single, tiny crystal to the cooled solution. This provides a template for further crystal growth.[7]

    • Add an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible anti-solvent dropwise to the cooled solution until it becomes faintly cloudy, then let it stand.

Problem 3: The recovered crystals are still colored or appear impure.

  • Causality: Highly colored, polar impurities may co-precipitate with your product.

  • Solutions:

    • Activated Charcoal Treatment: Dissolve the crude compound in the minimum amount of hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: Perform a gravity filtration of the hot solution to remove the charcoal.[6] This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel to minimize this risk.

    • Recrystallize Again: After charcoal treatment and filtration, allow the clear filtrate to cool and crystallize as usual. A second recrystallization may be necessary for very impure samples.

Visual Workflows and Data

Solvent Selection Decision Tree

This diagram outlines the logical steps for choosing an appropriate recrystallization solvent system.

Solvent_Selection start Start: Crude Solid test_single Test Single Solvents (e.g., EtOH, IPA, EtOAc, Toluene) start->test_single dissolves_cold Dissolves in cold solvent? test_single->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Result: Unsuitable (Too Soluble) dissolves_cold->unsuitable Yes crystals_cool Forms crystals on cooling? dissolves_hot->crystals_cool Yes insoluble Result: Unsuitable (Insoluble) dissolves_hot->insoluble No test_mixed Test Mixed-Solvent Systems (e.g., DCM/Hexane, EtOAc/Hexane) dissolves_hot->test_mixed Poor Solubility success Result: Good Candidate Proceed with Recrystallization crystals_cool->success Yes crystals_cool->test_mixed No

Caption: Decision tree for selecting a recrystallization solvent.

General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification & Crystallization cluster_isolation Isolation a 1. Add crude solid to Erlenmeyer flask b 2. Add minimum amount of hot solvent a->b c 3. Heat until fully dissolved b->c d 4. (Optional) Add charcoal & perform hot filtration c->d e 5. Allow solution to cool slowly d->e f 6. Cool in ice bath to maximize yield e->f g 7. Collect crystals via vacuum filtration f->g h 8. Wash with small amount of cold solvent g->h i 9. Dry crystals under vacuum h->i

Caption: Standard workflow for single-solvent recrystallization.

Properties of Potential Solvents

This table provides key physical properties of solvents commonly used for recrystallization to aid in selection.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Notes
Water10080.1Good for polar compounds; risk of "oiling out".
Methanol6532.7Good polar protic solvent.[8][9]
Ethanol7824.5Excellent, versatile choice for this compound class.[3][4][8][9]
Isopropanol (IPA)8219.9Less polar than ethanol, good alternative.
Acetonitrile8237.5Polar aprotic; can be effective for aromatic N-heterocycles.[8][10]
Acetone5620.7Strong solvent, lower boiling point.[8][9]
Ethyl Acetate (EtOAc)776.0Excellent moderately polar solvent.[8][11]
Dichloromethane (DCM)409.1Low boiling point, use with care. Often used in mixed systems.[12]
Toluene1112.4Good for less polar compounds; high boiling point.
Hexane / Heptane69 / 98~1.9Nonpolar, often used as an anti-solvent.[10][11]

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. ChemTalk. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Recrystallization. University of California, Los Angeles, Chemistry Department. Available at: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. Available at: [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. National Center for Biotechnology Information. Available at: [Link]

  • An overview on Common Organic Solvents and their Toxicity. ResearchGate. Available at: [Link]

  • Common Organic Solvents. Scribd. Available at: [Link]

Sources

troubleshooting cyclization failures in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center for Indazole Synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of therapeutic agents.[1][2] However, the construction of this privileged heterocycle is not without its challenges, particularly during the critical cyclization step. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common failures encountered during indazole synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, providing you with the expert insights needed to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for indazole synthesis, and what are their primary cyclization mechanisms?

A1: Indazole synthesis is broadly achieved through methods that either form the N-N bond during cyclization or cyclize a precursor already containing this bond. Key strategies include:

  • Jacobson Synthesis: A classic method involving the diazotization of an N-acylated o-toluidine, followed by an intramolecular electrophilic cyclization of the diazonium salt onto the aromatic ring.[2][3]

  • Cadogan-Sundberg Reductive Cyclization: This involves the deoxygenation of o-nitroarenes (often o-nitrobenzylamines or related structures) using trivalent phosphorus reagents, which triggers a reductive cyclization. The mechanism is widely accepted to proceed via a nitrene intermediate, though non-nitrene pathways have also been proposed.[2][4]

  • Palladium or Copper-Catalyzed Intramolecular C-N Coupling: Modern methods often employ transition metals to facilitate the intramolecular coupling of precursors like o-haloarylhydrazones. These reactions, such as the Ullmann-type coupling, typically offer milder conditions and broader functional group tolerance.[5][6]

  • [3+2] Cycloadditions: This approach involves the reaction of an aryne with a diazo compound, which undergoes a 1,3-dipolar cycloaddition to form the indazole ring.[7]

Q2: Why is achieving regioselectivity (N1 vs. N2 substitution) such a persistent challenge in indazole chemistry?

A2: The difficulty arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen, leading to the 1H-indazole and 2H-indazole tautomers.[8] While the 1H-tautomer is generally more thermodynamically stable, direct alkylation or acylation of an unsubstituted indazole often yields a mixture of N1 and N2 products, complicating purification and reducing the yield of the desired isomer. Achieving high regioselectivity is critical for synthesizing specific, biologically active molecules and requires careful control over reaction parameters.[9]

Q3: What are the most critical factors that can lead to a failed cyclization reaction?

A3: Cyclization failures typically stem from a few key areas:

  • Substrate Electronics: The electronic nature of substituents on the aromatic ring can dramatically affect reactivity. Strong electron-withdrawing groups may deactivate the ring, hindering electrophilic cyclization, while certain electron-donating groups can lead to undesired side reactions.[10]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. Many classical syntheses require harsh conditions which can lead to product decomposition, while modern catalytic methods are often sensitive to subtle changes.[2][11]

  • Reagent and Catalyst Integrity: The purity of starting materials, solvents, and the activity of the catalyst are paramount. Many cyclization reactions are sensitive to atmospheric moisture and oxygen, particularly those using organometallic catalysts.[11][12]

  • Steric Hindrance: Bulky substituents near the reaction centers can prevent the molecule from adopting the necessary conformation for cyclization.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low to No Product Formation

Q: My reaction has stalled or resulted in a very low yield of the desired indazole. My starting material is either unreacted or has turned into an unidentifiable mixture. What are the likely causes and how can I fix this?

A: This is the most common failure mode. A systematic approach is required to diagnose the root cause. The underlying issue often relates to suboptimal reaction conditions, reagent quality, or an inappropriate choice of catalyst or solvent. [11]

The cyclization step, whether it's an electrophilic attack, a reductive cyclization, or a metal-catalyzed cross-coupling, has a specific activation energy barrier. If the reaction conditions do not provide sufficient energy, or if a catalyst is inactive, this barrier will not be overcome. Furthermore, impurities in starting materials can poison catalysts or participate in side reactions that consume reagents.[12] For instance, in Ullmann-type reactions, trace water can hydrolyze intermediates and deactivate the copper catalyst.[6]

G start Low / No Product check_purity 1. Verify Reagent Purity (NMR, LC-MS) start->check_purity check_conditions 2. Confirm Anhydrous/Inert Conditions check_purity->check_conditions If pure optimize_temp 3. Optimize Temperature & Time check_conditions->optimize_temp If correct screen_solvents 4. Screen Solvents optimize_temp->screen_solvents If no improvement screen_catalysts 5. Screen Catalysts / Bases screen_solvents->screen_catalysts If no improvement success Successful Cyclization screen_catalysts->success If optimized

Caption: Troubleshooting workflow for low product yield.

  • Verify Starting Material and Reagent Purity:

    • Protocol: Before starting, confirm the purity of your key precursors (e.g., o-haloarylhydrazone, N-acyl-o-toluidine) using ¹H NMR and LC-MS. Ensure solvents are anhydrous, especially for metal-catalyzed reactions.[11] Impurities can significantly interfere with the reaction.[12]

  • Optimize Reaction Temperature and Time:

    • Protocol: Set up a series of small-scale parallel reactions. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) and monitor by TLC or LC-MS at set time points (e.g., 2h, 6h, 12h, 24h). This will help determine if the reaction is simply slow or requires more thermal energy.[12] For thermally sensitive compounds, microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[2]

  • Solvent and Base/Catalyst Screening:

    • Causality: The solvent's polarity and boiling point can dramatically influence reaction rates and even the reaction pathway.[12] Similarly, the choice of base or catalyst system is often substrate-dependent.

    • Protocol: Conduct a systematic screening. For a Pd-catalyzed cyclization, for example, test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For base-mediated reactions, screen a variety of organic and inorganic bases.[12]

Parameter Condition A Condition B Condition C Yield (%) Reference
Catalyst CuI (10 mol%)Pd(OAc)₂ (5 mol%)None (Thermal)Varies[1],[13]
Base K₂CO₃Cs₂CO₃Et₃NVaries[5],[14]
Solvent DMFDioxaneTolueneVaries[12],[14]
Caption: Example of a screening table for optimizing reaction conditions.
Problem 2: Formation of Multiple Products & Regioselectivity Issues

Q: My reaction produces a mixture of the desired indazole along with several other significant byproducts, including what appears to be the wrong regioisomer. How can I improve the selectivity?

A: This is a classic challenge in indazole synthesis, pointing towards competing reaction pathways or a lack of regiochemical control. Identifying the byproducts is the first crucial step to understanding and suppressing their formation.

For many cyclization precursors, multiple reactive sites can compete. In the alkylation of a pre-formed indazole, the N1 and N2 positions are both nucleophilic, leading to isomer mixtures. During cyclization, side reactions like dimerization of the starting material or reductive cleavage of an N-N bond in a hydrazone intermediate can occur.[15] The regiochemical outcome is often a delicate balance of steric effects, electronic effects, and reaction conditions such as the choice of base, solvent, and counter-ion.

G center Regiochemical Outcome (N1 vs. N2) base Base & Counter-ion base->center solvent Solvent Polarity solvent->center sterics Steric Hindrance sterics->center electronics Substituent Electronic Effects electronics->center

Caption: Factors influencing N1/N2 regioselectivity.

  • Identify Byproducts and Isomers:

    • Protocol: Isolate the major byproducts using column chromatography. Characterize them thoroughly using Mass Spectrometry and advanced NMR techniques.[16] For distinguishing N1 and N2 isomers, Heteronuclear Multiple Bond Correlation (HMBC) is invaluable. An HMBC correlation between the C7a carbon and the protons of the alkyl group attached to the nitrogen definitively confirms an N1-substituted isomer.[14]

  • Modify Reaction Conditions to Enhance Selectivity:

    • Protocol: Based on your byproduct analysis, systematically alter reaction conditions. For N-alkylation, the choice of base and solvent is critical. A switch from K₂CO₃ in THF to NaH in DMF can dramatically shift the N1/N2 ratio.[14]

    • Example Protocol (Mitsunobu for N2-Alkylation): To selectively obtain N2-alkylated indazoles, the Mitsunobu reaction is often effective.

      • To a solution of the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0°C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.

      • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

      • Upon completion, concentrate the mixture and purify by column chromatography to separate the desired N2-indazole from triphenylphosphine oxide.[14]

  • Employ a Precursor-Based Strategy:

    • Causality: To avoid regioselectivity issues with an existing indazole ring, introduce the desired substituent before the cyclization step.

    • Protocol: Instead of using hydrazine hydrate, use a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) in the cyclization reaction with your precursor (e.g., an o-halobenzaldehyde). This directs the synthesis towards a specific N1-substituted indazole.[14]

References

  • Shaikh, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, Y. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Kumar, R. et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. Available at: [Link]

  • Yadav, M. & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. Available at: [Link]

  • Sarma, M. J. et al. (2019). Possible reaction mechanism for indazole formation. ResearchGate. Available at: [Link]

  • Wang, C. et al. (2018). Reaction conditions optimization for 1H-Indazoles synthesisa. ResearchGate. Available at: [Link]

  • Tanimoto, H. et al. (2019). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. Available at: [Link]

  • Gonçalves, M. et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]

  • Reddit r/OrganicChemistry (2021). Indazole synthesis discussion.. Mechanism of this reaction? Available at: [Link]

  • Kumar, A. et al. (2018). Optimization for synthesis of 2H-indazole. ResearchGate. Available at: [Link]

  • Keating, J. M. et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Gonçalves, M. et al. (2007). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Chen, K. et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Inamoto, K. et al. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. Available at: [Link]

  • Toledano, A. S. et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]

  • Google Patents (2017). WO2017186693A1 - Synthesis of indazoles.
  • Santhi, N. & Prabhakaran, B. (2016). Synthesis, spectroscopic characterizations and quantum chemicalcomputational studies of 6-fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine. Semantic Scholar. Available at: [Link]

  • Journal of Pharmaceutical Negative Results (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Request PDF. (2025). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link]

  • Gaikwad, M. et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • Genung, M. et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Publications. Available at: [Link]

  • Sharma, A. et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Available at: [Link]

  • ResearchGate (2017). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Available at: [Link]

  • Michigan State University Department of Chemistry. Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. Synthesis of 1H-indazole derivatives. Available at: [Link]

  • Scribd. Heterocyclic Compounds Synthesis Guide. Available at: [Link]

  • Heterocyclic Compounds. Available at: [Link]

  • Heterocyclic Chemistry. Available at: [Link]

  • Pérez-Villanueva, M. et al. (2018). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Available at: [Link]

Sources

removing impurities from 5,6-dichloroindazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the purification of 5,6-dichloro-1H-indazole , a critical scaffold often used in the development of kinase inhibitors (e.g., analogs of antitumor agents).[1] The presence of two chlorine atoms significantly alters the physicochemical properties compared to the parent indazole, specifically increasing the acidity of the N-H proton and reducing solubility in non-polar solvents.[1]

The following troubleshooting guide focuses on the three most common impurity classes: oxidative tars (colored impurities) , regioisomers , and unreacted precursors .[1]

Module 1: The "Sticky" Impurities (Color & Tars)

Issue: My reaction mixture is dark brown or black, and the crude solid is sticky/oily. Diagnosis: This is typically caused by the oxidation of hydrazine or aniline precursors (depending on your route) or azo-coupling byproducts.[1] These "tars" are highly lipophilic and often occlude the crystal lattice, preventing proper solidification.[1]

Protocol: The "Hot Filtration" Polish

Do not attempt to recrystallize a dark crude directly; the impurities will simply precipitate with your product.[1]

  • Dissolution: Dissolve the crude 5,6-dichloroindazole in THF (Tetrahydrofuran) or Hot Ethanol . Avoid chlorinated solvents (DCM/Chloroform) initially as they solubilize the tars too well.[1]

  • Adsorption: Add Activated Charcoal (10-20 wt%) .

    • Expert Tip: Use a high surface area carbon (e.g., Norit SX Ultra).[1] For stubborn colors, add 5 wt% Silica Gel to the charcoal slurry; this acts as a mini-adsorption bed.[1]

  • Reflux: Heat to reflux for 30 minutes.

  • Filtration: Filter while hot through a pad of Celite (Diatomaceous Earth) .[1]

    • Critical: Pre-wash the Celite pad with hot solvent to prevent product crashing out inside the filter.[1]

  • Concentration: Evaporate the filtrate to dryness. The resulting solid should be significantly lighter (pale yellow/off-white).

Module 2: Chemical Cleanup (The pH Swing)

Issue: I have unreacted starting materials or neutral organic byproducts. Diagnosis: 5,6-Dichloroindazole is amphoteric but primarily behaves as a weak acid (pKa ~12.[1]5) due to the electron-withdrawing chlorine atoms. We can exploit this to separate it from non-acidic impurities.[1]

Protocol: Acid-Base Extraction Strategy

This method separates the indazole from non-acidic impurities (e.g., unreacted anilines, aldehydes, or neutral side products).[1]

  • Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction (The Swing):

    • Extract the organic layer with 1.0 M NaOH (aq) .[1]

    • Mechanism:[1][2][3] The 5,6-dichloroindazole deprotonates and moves into the aqueous layer as the sodium salt.[1] Neutral impurities stay in the EtOAc.[1]

    • Warning: Do not use Carbonate/Bicarbonate; they are too weak to fully deprotonate the dichloroindazole (pKa ~12.5), leading to an emulsion or yield loss.[1]

  • Wash: Wash the aqueous layer (now containing your product) twice with fresh EtOAc to remove trapped organics.[1]

  • Precipitation:

    • Cool the aqueous layer to 0–5 °C.

    • Slowly acidify with 6.0 M HCl to pH ~3–4.

    • The product will precipitate as a white/pale solid.[1]

  • Collection: Filter and wash with water to remove inorganic salts (NaCl).[1]

Module 3: Regioisomer & Crystallization

Issue: NMR shows small impurity peaks (isomers) or the product won't crystallize. Diagnosis: If you synthesized the precursor via nitration, you may have trace 4,5-dichloro isomers. Alternatively, if this is an N-alkylation reaction mixture, you likely have N1 vs. N2 isomers.[1][4][5]

Data: Solvent Selection for Recrystallization
Solvent SystemSuitabilityNotes
Ethanol / Water High Best for general purity. Dissolve in hot EtOH, add H₂O until turbid, cool slowly.
Toluene High Excellent for removing non-polar impurities.[1] Product often crystallizes as needles.[1]
Acetone / Hexane MediumGood for yield, but less effective at removing structural isomers.[1]
Acetonitrile MediumUseful if the product is intended for HPLC standards; avoids solvate formation.[1]
Protocol: Separation of Isomers (N1 vs N2)

If you are purifying an alkylated 5,6-dichloroindazole mixture:

  • N1-Isomers are typically less polar and elute first on Silica.

  • N2-Isomers are more polar and elute later.

  • Chromatography: Use a gradient of Hexanes:Ethyl Acetate (9:1 to 6:4) .

    • Tip: If separation is poor, switch to DCM:Methanol (99:1) .[1] The chlorinated solvent often interacts differently with the halogenated indazole, improving resolution.[1]

Visualization: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (5,6-Dichloroindazole) Decision1 Is the solid dark/sticky? Start->Decision1 Charcoal Charcoal Treatment (Hot THF + Celite Filter) Decision1->Charcoal Yes Decision2 Are neutral impurities present? (Anilines, Aldehydes) Decision1->Decision2 No Charcoal->Decision2 AcidBase Acid-Base Extraction 1. Dissolve in EtOAc 2. Extract into 1M NaOH 3. Acidify aq. layer to ppt Decision2->AcidBase Yes Cryst Recrystallization (Ethanol/Water or Toluene) Decision2->Cryst No AcidBase->Cryst Final Pure 5,6-Dichloroindazole (>98% Purity) Cryst->Final

Caption: Logical workflow for the purification of 5,6-dichloroindazole, prioritizing the removal of oxidative tars before chemical extraction and final crystallization.

References

  • Virieux, D., et al. (2025).[1] Indazole Synthesis: Recent Advances and Methodologies. Organic Chemistry Portal.

  • BenchChem Technical Support. (2025). Technical Support Center: Indazole Isomer Separations.

  • Souers, A. J., et al. (2005).[1][2] Synthesis and Evaluation of Indazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Cited in context of isomer separation logic).

  • Reich, H. J. (2024).[1][6] Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data.

  • University of Rochester. (2024).[1] Solvents for Recrystallization: A Practical Guide. Department of Chemistry.

Sources

Technical Support Center: Overcoming Steric Hindrance in 5,6-Dichloroindazole Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of substitution reactions on the 5,6-dichloroindazole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this important heterocyclic motif. The inherent steric and electronic properties of 5,6-dichloroindazole can present significant challenges, particularly concerning regioselectivity and reaction efficiency. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Introduction: The Challenge of the Dichloroindazole Core

The 5,6-dichloroindazole core is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for indole in the development of kinase inhibitors and other therapeutic agents.[1][2] However, the two chlorine atoms on the benzene ring, coupled with the two reactive nitrogen atoms in the pyrazole ring, create a unique set of challenges. Steric hindrance from the chlorine atoms can significantly impact the accessibility of adjacent positions, while the ambidentate nature of the indazole nitrogen lone pairs often leads to mixtures of N1 and N2 substituted products.[2][3][4] This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm attempting an N-alkylation of 5,6-dichloroindazole and obtaining a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the N1 position?

A1: This is a classic challenge with indazole chemistry. The ratio of N1 to N2 alkylation is a delicate balance of thermodynamics, kinetics, and the specific reaction conditions employed.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] Therefore, to favor the N1 product, you need to use conditions that allow for thermodynamic equilibration.

Here are the key factors to consider:

  • Choice of Base and Solvent: This is arguably the most critical parameter. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1 selectivity.[3][6][7] The sodium cation is thought to coordinate with the N2 nitrogen, sterically blocking it from the incoming electrophile.[3]

  • Nature of the Electrophile: While less influential than the base/solvent system, the steric bulk of your alkylating agent can play a role. Less bulky primary alkyl halides are generally well-tolerated.[5][6]

  • Temperature: Running the reaction at room temperature or slightly elevated temperatures can help favor the formation of the thermodynamically more stable N1 isomer.[4]

Q2: Conversely, how can I selectively synthesize the N2-alkylated 5,6-dichloroindazole?

A2: While N1 is often the thermodynamic product, specific strategies can be employed to favor the kinetically preferred N2 position.

  • Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving N2-alkylation of indazoles.[2][3] This reaction, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), typically favors the N2 isomer.[3]

  • Solvent Effects: In some cases, switching to a more polar aprotic solvent like dimethylformamide (DMF) can alter the regioselectivity, potentially favoring the N2 product.[5][8]

  • Substituent Effects: While you are working with 5,6-dichloroindazole, it's worth noting that electron-withdrawing groups at the C7 position can strongly promote N2 selectivity.[4][5][6]

Q3: I am struggling with a Suzuki cross-coupling reaction at the C3 or C7 position of 5,6-dichloroindazole. What are the likely causes of low yield?

A3: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the indazole core, but they are not without their challenges, especially on a dichloro-substituted scaffold.[9][10]

Several factors could be contributing to low yields in your Suzuki reaction:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is paramount. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or bulky biaryl phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[11] Pre-formed palladium catalysts can also offer improved activity.[11]

  • Base Selection: The choice of base is crucial. While potassium carbonate (K2CO3) is common, for challenging couplings, stronger bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) might be required.[12]

  • Solvent System: A mixture of a non-polar solvent like toluene or dioxane with water is standard. Ensure your solvent is anhydrous if using a boronic ester.

  • Reaction Temperature: Higher temperatures are often needed to overcome the activation energy for these couplings. However, be mindful of potential catalyst decomposition at excessive temperatures.

  • Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and not degraded. Protodeboronation is a common side reaction that can reduce the effective concentration of your coupling partner.[13]

Troubleshooting Guides

Scenario 1: Low Yield in Buchwald-Hartwig Amination at C7

You are attempting to introduce a primary or secondary amine at the C7 position of a protected 5,6-dichloroindazole via a Buchwald-Hartwig amination and are observing low conversion of your starting material.

Troubleshooting Workflow

start Low Yield in Buchwald-Hartwig Amination catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst base Optimize Base catalyst->base No Improvement result Improved Yield catalyst->result Improvement solvent Assess Solvent & Temperature base->solvent No Improvement base->result Improvement amine Check Amine Quality & Stoichiometry solvent->amine No Improvement solvent->result Improvement amine->result Improvement

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Detailed Troubleshooting Steps
  • Evaluate the Catalyst System:

    • Initial Choice: For C-N bond formation, catalyst systems based on bulky, electron-rich phosphine ligands are generally preferred.[14][15] If you are using a standard ligand like BINAP, consider switching to a more specialized Buchwald ligand such as XPhos, RuPhos, or BrettPhos.

    • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) can lead to more consistent results and higher activity compared to generating the active Pd(0) species in situ from Pd(OAc)2 or Pd2(dba)3.

  • Optimize the Base:

    • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. If you are using a weaker base like K2CO3, it may not be sufficient to deprotonate the amine or facilitate the catalytic cycle.

    • Solubility: Ensure your base is sufficiently soluble in the reaction medium.

  • Assess Solvent and Temperature:

    • Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. The choice of solvent can influence catalyst activity and solubility of reagents.

    • Temperature Control: These reactions often require elevated temperatures (80-110 °C). Ensure your reaction is reaching and maintaining the target temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[16]

  • Check Amine Quality and Stoichiometry:

    • Purity: Ensure your amine is pure and free of moisture.

    • Equivalents: Using a slight excess of the amine (1.1-1.5 equivalents) can sometimes drive the reaction to completion.

Scenario 2: Poor Regioselectivity in Direct C-H Arylation

You are attempting a direct C-H arylation on the 5,6-dichloroindazole ring and are getting a mixture of products functionalized at different positions on the benzene ring.

Decision-Making Flowchart for Optimizing Regioselectivity

start Poor Regioselectivity in Direct C-H Arylation directing_group Introduce a Directing Group (if possible) start->directing_group catalyst_ligand Screen Different Catalyst/Ligand Combinations directing_group->catalyst_ligand Not Feasible result Desired Regioisomer directing_group->result Successful additives Investigate Additives (e.g., Carboxylic Acids) catalyst_ligand->additives catalyst_ligand->result Improved Selectivity solvent_temp Modify Solvent and Temperature additives->solvent_temp additives->result Improved Selectivity solvent_temp->result Improved Selectivity

Caption: Strategy for improving regioselectivity in direct C-H arylation.

Detailed Strategies for Regiocontrol
  • Utilize a Directing Group: If your synthetic route allows, installing a directing group can be the most effective way to control the position of C-H activation. Groups that can coordinate to the palladium catalyst, such as amides or pyridyls, can direct the arylation to the ortho position.

  • Catalyst and Ligand Screening: The ligand on the palladium catalyst can have a profound influence on regioselectivity.

    • Steric Effects: Bulkier ligands can favor functionalization at less sterically hindered positions.

    • Electronic Effects: The electronic properties of the ligand can influence the electronics of the palladium center, which in turn can affect which C-H bond is preferentially activated.

  • Role of Additives:

    • Carboxylic Acids: Additives like pivalic acid or benzoic acid can act as proton shuttles in the concerted metalation-deprotonation (CMD) mechanism, which is often operative in direct C-H arylations.[17] The nature of the carboxylic acid can influence the regiochemical outcome.

  • Solvent and Temperature Effects:

    • Solvent Polarity: The polarity of the solvent can affect the aggregation state of the catalyst and the stability of key intermediates, thereby influencing selectivity. Less polar solvents like anisole have been shown to be effective in some direct arylation reactions.[17]

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer.

Experimental Protocols

Protocol 1: N1-Selective Alkylation of 5,6-Dichloroindazole

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product.[3]

  • Preparation: To a solution of 5,6-dichloro-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: General Procedure for Suzuki Cross-Coupling of a Halogenated 5,6-Dichloroindazole

This protocol provides a starting point for Suzuki cross-coupling reactions on the 5,6-dichloroindazole scaffold.[12]

  • Reaction Setup: In a reaction vessel, combine the halogenated 5,6-dichloroindazole derivative (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired coupled product.

Recommended Catalyst and Base Combinations for Suzuki Coupling
Coupling ChallengeRecommended Pd CatalystRecommended LigandRecommended Base
Sterically Hindered Substrates Pd(OAc)2 or Pd2(dba)3XPhos, SPhos, RuPhosK3PO4 or Cs2CO3
Electron-Poor Aryl Chlorides PdCl2(Amphos)2AmphosK2CO3 or NaOtBu
General Purpose Pd(dppf)Cl2dppfK2CO3

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Hunt, J. T., et al. (2007). The discovery of 1-(4-(4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)ethanone (CP-690,550), a potent and selective inhibitor of Janus kinases (JAK). Journal of Medicinal Chemistry, 50(20), 4794-4806.
  • Roche. (2010). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Chiba, S., et al. (2007). Novel access to indazoles based on palladium-catalyzed amination chemistry. Yakugaku Zasshi, 127(5), 839-847. [Link]

  • El-marakby, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Request PDF. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

  • Request PDF. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Singh, P., & Kaur, M. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(8), 1239-1268. [Link]

  • Propper, D. J., et al. (2021). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry, 12(11), 1905-1913. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8124-8135. [Link]

  • Request PDF. (2025). Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]

  • Djebbar, S., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(21), 5139. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ghaffari, M., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 20(15), 4524-4528. [Link]

  • Besson, T., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 187-202. [Link]

  • AstraZeneca. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • El-Gamal, M. I., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-16. [Link]

  • Request PDF. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]

  • Request PDF. (2018). Chemoselective Pd-Catalyzed Direct C-H Arylation of 5-Carboxyimidazoles: Unparalleled access to fused Imidazole-Based Tricycles containing 6-, 7- or 8-Membered Rings. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Syngenta. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • Cormac Quigley. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Supporting Information File 1: Compound synthesis, characterisation, and copies of spectral data pertaining to regioisomeric distribution (N-1:N-2) determination. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Merck Research Laboratories. (2001). Synthesis and SAR of potent and selective androgen receptor antagonists: 5,6-Dichloro-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(13), 1713-1716. [Link]

  • AstraZeneca. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • University of Palermo. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 27(19), 6649. [Link]

  • Request PDF. (2025). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

  • University of Messina. (2023). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(13), 5104. [Link]

  • University of Birmingham. (1985). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. Journal of the Chemical Society, Perkin Transactions 1, 2247-2256. [Link]

  • University of La Rioja. (2020). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Chemistry – A European Journal, 26(62), 14120-14124. [Link]

  • Indian Institute of Technology Guwahati. (2020). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 18(34), 6683-6692. [Link]

  • Bentham Science. (2023). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Chemistry, 27(10), 826-851. [Link]

  • University of Leeds. (2000). Steric hindrance in the neutral and protonated forms of the dyes 1-3. Dyes and Pigments, 45(3), 229-234. [Link]

Sources

Validation & Comparative

Crystal Structure Analysis: Ethyl 5,6-dichloro-1H-indazole-3-carboxylate vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate Content Type: Publish Comparison Guide

Executive Summary

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is a critical synthetic intermediate and structural analogue to the antitumor agent Lonidamine . Unlike its parent carboxylic acid, this ethyl ester variant lacks the capacity for classic carboxylic acid dimerization, forcing the crystal lattice to adopt alternative hydrogen-bonding motifs.

This guide provides a comparative structural analysis of this compound against its key alternatives: the parent bioactive acid (Lonidamine ) and the non-chlorinated scaffold (Ethyl 1H-indazole-3-carboxylate ). We detail the experimental protocols required to elucidate its structure and predict its solid-state behavior based on crystallographic trends of the indazole-3-carboxylate family.

Comparative Structural Analysis

The following table contrasts the target molecule with its primary structural relatives. This comparison highlights how specific functional group modifications (Esterification, Chlorination) dictate lattice arrangement and physicochemical properties.

FeatureTarget: Ethyl 5,6-dichloro-1H-indazole-3-carboxylate Alternative A: Lonidamine (Parent Acid) Alternative B: Ethyl 1H-indazole-3-carboxylate
Molecular Role Synthetic Intermediate / ProdrugActive Pharmaceutical Ingredient (API)Scaffold / Baseline
H-Bond Donor Indazole N-H (Single donor)Carboxylic Acid O-H + Indazole N-HIndazole N-H
Primary H-Bond Motif N-H[1]···O=C (Carbonyl) Chain or DimerR²₂ (8) Carboxylic Dimer (Acid···Acid)N-H···N or N-H···O Catemers
Halogen Bonding High Probability (Cl···O / Cl···Cl)Moderate (Cl on Benzyl ring)None
Pi-Stacking Enhanced (Electron-deficient dichloro ring)Moderate (T-shaped or offset stack)Standard Indazole Stacking
Lattice Stability Moderate (Flexible Ethyl group)High (Strong Acid Dimer)Lower (Lack of Cl interactions)
Solubility (Organic) High (Lipophilic Ester + Cl)Low (Polar Acid)High
Senior Scientist Insight:

"The shift from Lonidamine to the Ethyl 5,6-dichloro ester fundamentally breaks the robust carboxylic acid dimer (homosynthon). In the absence of the -COOH donor, the crystal lattice must reorganize. We typically observe the Indazole N1-H seeking the Ester Carbonyl (C=O) as the primary acceptor. The 5,6-dichloro substitution is not merely decoration; these heavy halogens often drive the formation of 'halogen bonds' that increase density and melting point relative to the non-chlorinated Alternative B."

Structural Prediction & Interaction Network

Since the specific crystal structure of the target is often proprietary or generated in-house, we utilize Retrosynthetic Crystal Engineering to map the expected interaction pathways.

Predicted Interaction Pathway (DOT Visualization)

CrystalPacking Target Ethyl 5,6-dichloro- 1H-indazole-3-carboxylate Donor Donor: Indazole N-H Target->Donor Acceptor Acceptor: Ester C=O Target->Acceptor Halogen Cl Substituents (Positions 5,6) Target->Halogen Donor->Acceptor Primary H-Bond (Chain Formation) Lattice Crystal Lattice (P21/c or P-1) Donor->Lattice Acceptor->Lattice Halogen->Acceptor Cl...O Contact Halogen->Halogen Type I/II Halogen Bond (Cl...Cl) Halogen->Lattice

Figure 1: Predicted Crystal Packing Network.[2] The lattice is stabilized by N-H···O hydrogen bonds and auxiliary Cl···Cl interactions.[1]

Experimental Protocol: Structure Determination

To validate the predictions above, the following self-validating workflow is recommended. This protocol is designed to handle the specific solubility and diffraction challenges of chlorinated esters.

Phase 1: Crystallization Screening
  • Objective: Obtain single crystals suitable for X-ray Diffraction (XRD).

  • Challenge: The ethyl chain adds flexibility, often leading to thin needles rather than blocks.

  • Solvent System:

    • Primary: Ethyl Acetate (Good solubility).

    • Antisolvent: Hexane or Pentane (Slow diffusion).

    • Method: Dissolve 20 mg of target in 2 mL EtOAc. Layer 4 mL Hexane on top carefully. Store at 4°C in the dark.

Phase 2: X-Ray Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source Selection:

    • Recommendation:Molybdenum (Mo) Kα (λ = 0.71073 Å) .

    • Reasoning: The 5,6-dichloro motif introduces significant X-ray absorption. Copper (Cu) sources may result in absorption errors. Mo radiation penetrates better, ensuring accurate intensity data for halogenated compounds.

  • Temperature: Collect at 100 K to freeze ethyl chain disorder.

Phase 3: Structure Solution Workflow (DOT Visualization)

XRD_Workflow Crystal Single Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mount on Mitegen Loop (Cryoprotectant Oil) Crystal->Mount Diffraction Data Collection (Mo Source, 100K) Mount->Diffraction Reduction Data Reduction (SAINT/CrysAlisPro) Diffraction->Reduction Solve Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Check Check R-Factor (<5%) & Residual Density Refine->Check Check->Refine High R1 / Disorder Final Publish CIF Check->Final Pass

Figure 2: XRD Structure Solution Workflow. Note the iterative refinement loop essential for handling ethyl group disorder.

References
  • Mapp, L. K., et al. (2016). Novel solid forms of lonidamine: crystal structures and physicochemical properties. University of Southampton. Link

  • PubChem. (2025).[3] Ethyl 1H-indazole-3-carboxylate | C10H10N2O2. National Library of Medicine. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Assessing the likelihood of polymorphism through hydrogen bond capabilities. CCDC Knowledge Base. Link

  • Cheng, X., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. Link

  • BOC Sciences. (2025). Ethyl 5,6-dichloro-1H-indazole-3-carboxylate Product Information.

Sources

Safety Operating Guide

Ethyl 5,6-dichloro-1H-indazole-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

Introduction

As researchers and drug development professionals, we often handle halogenated heterocyclic intermediates like Ethyl 5,6-dichloro-1H-indazole-3-carboxylate .[1] While this compound is a valuable scaffold in medicinal chemistry (often for kinase inhibition), its disposal requires specific protocols distinct from standard organic waste.

This guide moves beyond generic safety advice. It provides a self-validating, compliant workflow for disposing of this specific chlorinated indazole derivative.[1] The core directive is simple: Segregation is non-negotiable. Because this molecule contains two chlorine atoms, it must be treated as Halogenated Organic Waste to prevent the release of hydrochloric acid (HCl) and dioxins during downstream incineration without appropriate scrubbers.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the waste stream characterization. This compound is not just "chemical waste"; it is a Halogenated Organic .

PropertySpecificationOperational Implication
Chemical Structure Indazole core + Ethyl Ester + 2 Cl atomsStrict Segregation: The chlorine atoms mandate disposal in "Halogenated" streams.[1]
Physical State Solid (typically crystalline powder)Solubility Check: Low water solubility; soluble in DMSO, DCM, Ethyl Acetate.
Hazard Class (GHS) Irritant (H315, H319), Harmful (H302)PPE: Double nitrile gloves and eye protection are mandatory during waste transfer.
Reactivity Stable, but ester group is hydrolyzablepH Control: Do not mix with strong aqueous bases in waste drums to avoid heat-generating hydrolysis.[1]
Environmental Potential Aquatic Toxicity (H410)Zero Drain Disposal: Absolutely no disposal via sink/sewer.

The "Why" Behind the Protocol: Incineration facilities use different temperatures and exhaust scrubbing systems for halogenated vs. non-halogenated waste. If you throw this chlorinated compound into a standard "Non-Halogenated" solvent drum (e.g., Acetone/Methanol), you risk violating EPA regulations (RCRA) and damaging the incinerator's catalytic converters due to acid gas generation [1].

Pre-Disposal Stabilization & Segregation

The most common error in disposing of ethyl esters is accidental hydrolysis or reactivity in the waste container. Follow this stabilization protocol:

Step 1: Quenching (If in Reaction Mixture)

  • If the compound is remaining from a reaction involving strong acids or bases, neutralize the mixture to pH 6–8 before adding it to the waste container.

  • Causality: An unquenched acidic solution containing this ester can undergo hydrolysis in the waste drum, generating heat and pressure over time.

Step 2: Solvent Compatibility Check

  • Compatible Solvents: Dichloromethane (DCM), Chloroform, DMSO.

  • Incompatible: Strong oxidizers (e.g., Nitric acid, Peroxides).

  • Rule: Never add this organic solid directly to an aqueous waste container. It will precipitate, form a sludge at the bottom, and potentially clog pumping systems at the disposal facility.

Step 3: Container Selection

  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1]

  • Liquid Waste: Use a dedicated "Halogenated Solvent" carboy (typically chemically resistant HDPE or glass).

The Disposal Workflow (Decision Tree)

This workflow ensures you place the material in the correct regulatory stream.

WasteFlow Start Waste Generation: Ethyl 5,6-dichloro-1H-indazole-3-carboxylate StateCheck What is the Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidBin Solid Waste Container (Label: Toxic/Irritant) Solid->SolidBin Bag & Tag SolventCheck Identify Primary Solvent Liquid->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Solvent is Halogenated NonHaloStream Non-Halogenated Stream (e.g., MeOH, Acetone) SolventCheck->NonHaloStream Solvent is Non-Halogenated CorrectAction CORRECT ACTION: Add to Halogenated Drum (Compound contains Cl) HaloStream->CorrectAction WrongAction STOP: Do not add here. Compound renders stream Halogenated. NonHaloStream->WrongAction WrongAction->CorrectAction Re-classify entire drum as Halogenated

Figure 1: Waste Segregation Decision Logic. Note that adding this chlorinated solid to a non-halogenated solvent turns the entire container into halogenated waste.

Detailed Protocol:
  • Labeling: Immediately affix a hazardous waste label.

    • Chemical Name: Write the full name. Do not use abbreviations like "EdCl-Indazole."

    • Constituents: If in solution, list the solvent % and the compound %.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Accumulation:

    • Store in a Satellite Accumulation Area (SAA) at or near the point of generation.

    • Keep the container closed at all times unless adding waste.

    • Secondary Containment: Place the liquid waste carboy in a secondary tray to catch potential leaks.

  • Hand-off:

    • Once the container is 90% full or the dating limit (usually 90 days or 1 year depending on location) is reached, request a pickup from your EHS department.

Emergency Contingencies (Spill Management)

If a spill occurs, the primary risks are inhalation of dust (if solid) or solvent vapors (if liquid).

Scenario A: Solid Powder Spill

  • Isolate: Evacuate the immediate area.

  • PPE: Wear N95 respirator (or P100), safety goggles, and nitrile gloves.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop material into a disposable container. Wipe the area with soap and water.[2][3]

  • Disposal: Label the cleanup debris as "Hazardous Waste (Solid) - Contaminated Debris."

Scenario B: Solution Spill (e.g., in DCM)

  • Evacuate: Solvents like DCM are volatile and toxic. Move to fresh air.

  • Ventilate: Open fume hoods to max; close lab doors.

  • Absorb: Use a spill pillow or vermiculite. Do not use paper towels for large halogenated solvent spills (inefficient).

  • Disposal: Place saturated absorbents into a sealed bag/pail immediately to prevent evaporation.

Regulatory Compliance & Waste Codes

In the United States, compliance is governed by the EPA's Resource Conservation and Recovery Act (RCRA). While this specific compound is not "P-Listed" (acutely toxic), it falls under characteristic waste rules.[1]

Regulatory CategoryClassificationCode / Designation
RCRA Status Hazardous WasteD001 (if in flammable solvent)F001/F002 (if spent halogenated solvent mix)
EPA Halogen Rule Halogenated OrganicHOC (Halogenated Organic Compounds) > 1000 mg/kg
DOT Shipping Toxic Solid/LiquidUN 2811 (Toxic solid, organic, n.o.s.)

Critical Compliance Note: Under 40 CFR 268 (Land Disposal Restrictions), halogenated organic compounds (HOCs) are prohibited from land disposal unless incinerated. Ensure your waste contractor certifies incineration [2].

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Land Disposal Restrictions (Halogenated Organic Compounds). Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. Ethyl 1H-indazole-3-carboxylate (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011.[1] Available at: [Link]

Sources

Personal protective equipment for handling Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the safety protocols for handling Ethyl 5,6-dichloro-1H-indazole-3-carboxylate (CAS: 885278-50-2).

This document is structured for researchers and safety officers requiring immediate, actionable data. It moves beyond generic SDS statements to address specific handling risks associated with halogenated indazole intermediates in a drug discovery context.

Executive Safety Summary

Compound Identity & Hazard Profiling

ParameterDetail
Chemical Name Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
CAS Number 885278-50-2
Physical State Solid (Crystalline Powder)
Molecular Weight 259.09 g/mol
Solubility Low water solubility; soluble in DMSO, DMF, chlorinated solvents.
Hazard Band (OEB) Band 3 (Estimated) : Potent/Irritant. Treat as a potential sensitizer.
Key Hazards Respiratory sensitization (dust), ocular irritation, potential aquatic toxicity (halogenated).
Critical Control NO OPEN BENCH HANDLING. All solid manipulation must occur within containment.

Risk Assessment & Hazard Logic

As a Senior Application Scientist, I advise treating this compound with elevated caution compared to non-chlorinated indazoles.

  • Structure-Activity Relationship (SAR) Alert: The 5,6-dichloro substitution significantly increases the lipophilicity (LogP) of the molecule compared to the parent indazole. This facilitates faster dermal absorption and potential accumulation in lipid-rich tissues.

  • Sensitization Potential: Indazole cores are frequent pharmacophores in kinase inhibitors. Without specific toxicology data, we must apply the Precautionary Principle , assuming biological activity and potential respiratory sensitization.

  • Dust Hazard: As a crystalline solid, the primary vector of exposure is inhalation of airborne particulates during weighing.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Double-Barrier System designed to prevent breakthrough of lipophilic halogenated organics.

A. Respiratory Protection[1][2]
  • Primary Engineering Control: Certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • PPE (If Hood Sash is Open >6 inches):

    • Minimum: N95 / FFP2 disposable respirator (for incidental dust).

    • Recommended: Half-face respirator with P100 (HEPA) cartridges specifically if handling >100 mg of dry powder outside a glovebox.

B. Dermal Protection (Gloves)

Standard latex gloves are insufficient due to the chlorinated nature of the compound, which can degrade latex or permeate rapidly in solution.

  • Layer 1 (Inner): 4-mil Nitrile (Examination grade).

  • Layer 2 (Outer): 5-8 mil Nitrile or Neoprene (Long cuff).

  • Protocol: Inspect outer gloves immediately after contact with solvent solutions (DCM/DMF) containing the compound. Change outer gloves every 60 minutes during continuous handling.

C. Ocular & Body Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are inadequate for powders that can drift around side shields.

  • Body: Tyvek® lab coat or disposable sleeve covers to bridge the gap between glove and coat cuff.

Operational Workflow: Step-by-Step

The following diagram illustrates the critical decision points and safety barriers during the experimental lifecycle of this compound.

SafetyWorkflow Start Start: Solid Reagent Retrieval Weighing Step 1: Weighing & Dispensing (High Dust Risk) Start->Weighing Solubilization Step 2: Solubilization (Solvent: DMSO/DCM) Weighing->Solubilization Transfer in sealed vial Reaction Step 3: Reaction/Synthesis (Closed System) Solubilization->Reaction Waste Step 4: Disposal (Halogenated Stream) Reaction->Waste Control_Weigh ENGINEERING CONTROL: Balance Enclosure / Fume Hood Static Eliminator Gun Control_Weigh->Weighing Required Control_Solvent PPE UPGRADE: Check Glove Permeation (DCM degrades Nitrile) Control_Solvent->Solubilization Critical Check

Figure 1: Operational safety workflow emphasizing the high-risk transition from solid dust to solvated permeation hazard.

Detailed Protocols
Phase 1: Weighing (Highest Risk)
  • Static Control: Use an ionizing gun or static-dissipative weigh boat. Chlorinated solids often carry high static charges, causing "fly-away" powder.

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a specific powder containment enclosure.

  • Technique: Do not use a spatula to "flick" powder. Use a gravimetric pouring technique or a disposable anti-static funnel.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (surfactant/water mix) to capture invisible dust. Do not use acetone/alcohol initially, as this spreads the dry powder.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, be aware that these solvents act as "carriers," dragging the active compound through skin barriers.

  • Vessel Venting: If heating the reaction, ensure the condenser is vented to a scrubber or hood exhaust. Halogenated esters can hydrolyze to release acidic byproducts (HCl) if moisture is present.

Phase 3: Waste Disposal[1]
  • Stream: Halogenated Organic Waste .

  • Segregation: Do not mix with strong bases or oxidizers.

  • Labeling: Clearly mark the waste container with "Contains Chlorinated Indazole - Potential Sensitizer."

Emergency Response Plan

ScenarioImmediate ActionTechnical Rationale
Skin Contact (Solid) Brush off gently, then wash with soap/water for 15 min.Avoid wetting immediately to prevent increasing surface area absorption.
Skin Contact (Solution) Do NOT use organic solvents to clean skin. Wash with soap/water.[2]Solvents like ethanol will increase the transdermal absorption of the lipophilic dichloro-indazole.
Eye Exposure Flush for 15 mins. Consult ophthalmologist.Chlorinated esters are lachrymators and can cause corneal clouding.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Dry sweeping generates aerosols. Wet wiping captures particulates.

References

  • Chemical Identity & Properties

    • Ethyl 5,6-dichloro-1H-indazole-3-carboxylate (CAS 885278-50-2).[3][][5][6] BLD Pharm / PubChem Compound Summary.

    • Source: (Search Term: Indazole-3-carboxylate analogs).

  • Hazard Classification Standards

    • Occupational Safety and Health Administration (OSHA)
    • Source:

  • Glove Permeation Data (Halogenated Solvents)

    • Ansell Chemical Resistance Guide (Permeation & Degradation D
    • Source:

  • Safe Handling of Potent Compounds

    • SafeBridge Consultants, "Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds."
    • Source:

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5,6-dichloro-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,6-dichloro-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.